Structural Elucidation and Synthetic Utility of 2-(2-Phenylethoxy)propan-1-ol
Executive Summary & Chemical Constitution[1] 2-(2-Phenylethoxy)propan-1-ol is a specialized glycol ether derivative characterized by a branched propylene backbone linked to a phenethyl moiety. Unlike its more common regi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Constitution[1]
2-(2-Phenylethoxy)propan-1-ol is a specialized glycol ether derivative characterized by a branched propylene backbone linked to a phenethyl moiety. Unlike its more common regioisomer (1-(2-phenylethoxy)propan-2-ol), this molecule presents a primary hydroxyl group, significantly altering its reactivity profile and metabolic stability.[1]
This guide addresses the structural architecture, regioselective synthesis, and spectroscopic fingerprinting of this compound.[1] It is designed for medicinal chemists and process engineers requiring high-purity synthesis of primary alcohol-functionalized linkers.[1]
Synthetic Strategy: Regiocontrol in Epoxide Ring Opening[1]
The synthesis of 2-(2-Phenylethoxy)propan-1-ol requires strict regiocontrol.[1] The most direct route involves the ring-opening of propylene oxide by 2-phenylethanol. However, the choice of catalyst dictates the product distribution.
The Regioselectivity Paradox
To obtain the primary alcohol (the target), one must force the nucleophile (2-phenylethanol) to attack the more substituted carbon of the epoxide ring.[1]
Base Catalysis (
): Attacks the least hindered carbon Yields Secondary Alcohol (Undesired).[1]
Acid Catalysis (
-like): Attacks the most substituted carbon due to partial carbocation stabilization Yields Primary Alcohol (Target) .[1]
Reaction Pathway Diagram
The following diagram illustrates the divergent pathways and the requisite conditions to achieve the target structure.
Caption: Divergent synthesis showing the acid-catalyzed route required to access the target primary alcohol regioisomer.
Experimental Protocol: Acid-Catalyzed Synthesis
Objective: Synthesis of 2-(2-Phenylethoxy)propan-1-ol via Lewis Acid catalysis.
Scale: 50 mmol (Pilot).
Reagents & Materials
Substrate: 2-Phenylethanol (6.1 g, 50 mmol).
Reagent: Propylene Oxide (3.5 g, 60 mmol) - Excess used to drive conversion.[1]
Inert Atmosphere Setup:
Flame-dry a 100 mL two-neck round-bottom flask. Equip with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel.[1] Flush with nitrogen (
Expert Insight: Cooling is critical. The reaction is exothermic, and thermal runaway can degrade the regioselectivity, increasing the secondary alcohol impurity.[1]
Epoxide Addition:
Dissolve Propylene Oxide (60 mmol) in 10 mL DCM. Add this solution dropwise to the reaction mixture over 45 minutes, maintaining temperature
.
Reaction & Quench:
Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).[1]
Validation: The target primary alcohol typically runs slightly lower (
) than the secondary alcohol byproduct due to higher polarity/H-bonding accessibility.[1]
Workup:
Quench with saturated
(20 mL). Extract with DCM ( mL).[1] Wash combined organics with brine, dry over , and concentrate in vacuo.[1]
Purification (Crucial):
The crude oil will contain ~10-15% of the secondary alcohol regioisomer.
The fragmentation pattern provides confirmation of the ether linkage and the backbone structure.[1]
Caption: Key fragmentation pathways in Electron Impact (EI) Mass Spectrometry.[1]
Applications in Drug Development[1]
Linker Chemistry (PROTACs & Conjugates)
This molecule serves as a non-standard "PEG-like" linker.[1] The phenyl ring provides a
- stacking handle for binding pockets, while the primary alcohol allows for facile conjugation to ligands or warheads via esterification or carbamate formation.[1]
Metabolic Stability
Unlike linear PEG chains which are prone to rapid oxidative degradation, the branching methyl group at C2 (adjacent to the ether oxygen) provides steric protection against cytochrome P450-mediated O-dealkylation.[1]
References
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 20: Regioselectivity in Epoxide Ring Opening). [1]
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for Glycol Ethers. Retrieved from [Link]
Smith, M. B. (2013).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Section 10-15: Hydrolysis of Epoxides). [1]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (Interpretation of Ether and Alcohol NMR spectra). [1]
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 2-(2-Phenylethoxy)propan-1-ol
CAS Number: 1864073-34-6
Formula: C₁₁H₁₆O₂
Molecular Weight: 180.24 g/mol [1][2]
Executive Technical Summary
2-(2-Phenylethoxy)propan-1-ol (CAS 1864073-34-6) is a specialized aliphatic ether-alcohol building block used primarily in fragment-based drug discovery (FBDD) and advanced organic synthesis.[3] Unlike its more common regioisomers (such as phenoxypropanols or secondary alcohol derivatives), this compound features a primary alcohol handle coupled with a 2-phenylethoxy side chain.[3]
This structural arrangement offers two distinct advantages for drug development professionals:
Steric Accessibility: The primary hydroxyl group (-CH₂OH) allows for rapid, high-yield conjugation (e.g., oxidation to aldehyde/acid, conversion to mesylate/tosylate) without the steric hindrance encountered in secondary alcohols.[3]
Pharmacophore Linkage: The phenethyl ether moiety serves as a flexible, lipophilic linker often utilized to target hydrophobic pockets in GPCRs and kinase inhibitors, mimicking the spacing found in neurotransmitters like dopamine and serotonin.[3]
Chemical Identity & Physicochemical Profile
The following data consolidates predicted and experimental values for 2-(2-Phenylethoxy)propan-1-ol. Researchers should use these parameters for solubility modeling and purification protocols.
Property
Value
Technical Context
CAS Number
1864073-34-6
Unique identifier for the primary alcohol isomer.[4][5]
IUPAC Name
2-(2-Phenylethoxy)propan-1-ol
Defines the ether linkage at C2 and alcohol at C1.[3]
Molecular Formula
C₁₁H₁₆O₂
Molecular Weight
180.24 g/mol
Ideal for fragment libraries (Rule of 3 compliant).[3]
A critical challenge in working with this scaffold is regioselectivity .[3] Direct ring-opening of propylene oxide with 2-phenylethanol typically yields the secondary alcohol (1-(2-phenylethoxy)propan-2-ol) due to nucleophilic attack at the less hindered carbon.[3]
To synthesize 2-(2-Phenylethoxy)propan-1-ol (the primary alcohol), a reductive pathway via an ester intermediate is the standard high-fidelity protocol.[3]
Reagents: Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) in THF.[3]
Mechanism: The ester carbonyl is reduced to the primary alcohol.[3]
Outcome: Exclusive formation of the target 2-(2-Phenylethoxy)propan-1-ol.[3]
Synthesis Logic Diagram
Caption: Figure 1. Regioselective synthesis strategy. Route B (Green) ensures formation of the target primary alcohol, whereas Route A (Red) favors the incorrect secondary alcohol isomer.[3]
Applications in Drug Discovery
Linker Chemistry & Scaffold Utility
The 2-(2-phenylethoxy)propyl motif acts as a "flexible arm" in molecular design.[3]
Distance Tuning: The ethyl-ether-propyl chain provides a specific distance (~6-8 Å) between the aromatic tail and the polar head group.[3]
Metabolic Stability: The ether linkage is generally more metabolically stable than esters or amides, resisting hydrolysis in plasma.[3]
Chirality: The C2 position of the propyl chain is chiral.[3] The CAS 1864073-34-6 usually refers to the racemate, but enantioselective synthesis (using chiral bromopropionates) allows for the creation of stereospecific libraries.[3]
Fragment-Based Drug Discovery (FBDD)
In FBDD, this molecule serves as a "grow" vector.[3] The primary alcohol can be converted into:
Aldehydes: For reductive amination (creating amine libraries).[3]
Halides/Sulfonates: For alkylation of amines or heterocycles.[3]
Carboxylic Acids: Via Jones oxidation, creating a phenylethoxy-propionic acid derivative.[3]
Analytical Validation (QC)
To verify the identity of CAS 1864073-34-6 and distinguish it from isomers, use the following diagnostic signals:
Molecular Ion: [M+H]⁺ = 181.12 or [M+Na]⁺ = 203.10.[3]
Fragmentation: Loss of the phenethyl group or water may be observed.[3]
Safety & Handling
Hazard Classification: Irritant (Skin/Eye).[3] Not classified as a highly toxic or carcinogenic substance based on structural analogs (glycol ethers).[3]
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow oxidation of the ether or alcohol functionalities.[3]
PPE: Standard laboratory safety glasses, nitrile gloves, and fume hood ventilation are required during synthesis and handling.[3]
References
PubChem. (2025).[3][6][7][8] Compound Summary for CAS 1864073-34-6. National Center for Biotechnology Information.[3] Retrieved February 4, 2026, from [Link][3]
Clayden, J., Greeves, N., & Warren, S. (2012).[3] Organic Chemistry (2nd ed.).[3] Oxford University Press.[3] (Reference for Williamson Ether Synthesis and Regioselectivity mechanisms).
An In-depth Technical Guide to the Physical and Chemical Properties of 2-(2-Phenylethoxy)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals Introduction 2-(2-Phenylethoxy)propan-1-ol is an organic compound with potential applications in various fields, including as an intermediate in the synthes...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Phenylethoxy)propan-1-ol is an organic compound with potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its unique structure, combining a phenylethoxy group with a propanol backbone, imparts a specific set of physicochemical properties that are critical to understand for its effective use in research and development. This guide provides a comprehensive overview of the known and predicted physical and chemical properties of 2-(2-Phenylethoxy)propan-1-ol, alongside methodologies for its synthesis and characterization.
Molecular Structure and Identification
The foundational step in understanding the properties of any chemical entity is a thorough characterization of its molecular structure.
Molecular Formula: C₁₁H₁₆O₂
Molecular Weight: 180.25 g/mol
IUPAC Name: 2-(2-phenylethoxy)propan-1-ol
Structural Representation:
Caption: Synthetic pathway from the aldehyde to the alcohol.
Experimental Protocol: Reduction of 2-(2-Phenylethoxy)propanal
Dissolution: Dissolve 2-(2-Phenylethoxy)propanal (1 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
Cooling: Cool the solution to 0 °C in an ice bath.
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise to the stirred solution. Maintain the temperature below 10 °C during the addition.
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
Quenching: Carefully quench the reaction by the slow addition of water.
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate (3 x 50 mL).
Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 2-(2-Phenylethoxy)propan-1-ol.
Analytical Characterization
The structure and purity of the synthesized 2-(2-Phenylethoxy)propan-1-ol can be confirmed using various spectroscopic techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the phenylethoxy group, the methine and methylene protons of the propanol backbone, the methyl protons, and the hydroxyl proton. The splitting patterns will provide information about the connectivity of the protons.
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the aliphatic carbons of the ether and alcohol moieties, and the methyl carbon.
2. Infrared (IR) Spectroscopy
The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. Characteristic C-O stretching bands for the ether and alcohol will also be present, typically in the 1050-1250 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will be observed in their respective characteristic regions.
3. Mass Spectrometry (MS)
Mass spectrometry will provide the molecular weight of the compound. The fragmentation pattern can offer further structural information. A prominent peak corresponding to the molecular ion [M]⁺ should be observed, along with fragments resulting from the cleavage of the ether bond and the loss of water from the alcohol.
Potential Applications in Drug Development
While specific applications of 2-(2-Phenylethoxy)propan-1-ol are not extensively documented, its structural motifs suggest potential utility in medicinal chemistry. The phenoxypropanolamine scaffold is a common feature in many beta-blocker drugs. The phenylethoxy moiety is also present in various biologically active molecules. Therefore, this compound could serve as a valuable building block for the synthesis of novel therapeutic agents.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 2-(2-Phenylethoxy)propan-1-ol. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For specific handling and disposal information, it is crucial to consult a comprehensive Safety Data Sheet (SDS) from a supplier once it becomes available.
Conclusion
2-(2-Phenylethoxy)propan-1-ol is a compound with interesting structural features that warrant further investigation for its potential applications. This guide has provided a detailed overview of its predicted physical and chemical properties, a plausible synthetic route, and standard analytical methods for its characterization. As more experimental data becomes available, a more refined understanding of this molecule's behavior and utility will emerge, paving the way for its application in research and development.
Phenoxy Propanol: Properties, Applications, and Industry Insights. (n.d.). Retrieved from [Link]
Phenoxy Propanol- Manufacturers & Suppliers. (n.d.). Retrieved from [Link]
2-Phenoxy-1-propanol. PubChem. (n.d.). Retrieved from [Link]
Phenoxy Propanol: Applications and Benefits in Various Industries. (2024, November 22). Retrieved from [Link]
1-Phenoxy-2-propanol. PubChem. (n.d.). Retrieved from [Link]
2-Ethoxy-1-propanol. PubChem. (n.d.). Retrieved from [Link]
2-(1-Methoxypropan-2-yloxy)propan-2-ol. PubChem. (n.d.). Retrieved from [Link]
2-Phenyl-2-propanol. PubChem. (n.d.). Retrieved from [Link]
2-(2-Phenylethoxy)propanal. PubChem. (n.d.). Retrieved from [Link]
2-[2-(2-Phenylethoxy)propoxy]propan-1-ol. PubChem. (n.d.). Retrieved from [Link]
2-Methoxy-1-propanol, (2R)-. PubChem. (n.d.). Retrieved from [Link]
2,2'-Oxydipropanol. PubChem. (n.d.). Retrieved from [Link]
Pal, A., Kumar, A., & Kumar, H. (2006). Volumetric, acoustic, viscometric, and spectroscopic properties for binary mixtures of alkoxypropanol with mono, di- and tri-alkylamines at a temperature of 298.15 K. The Journal of Chemical Thermodynamics, 38(10), 1227-1239.
Selective formation of propan-1-ol from propylene via a chemical looping approach. (2021). Reaction Chemistry & Engineering.
Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−) - ResearchGate. (2023, August 6). Retrieved from [Link]
EP2243762A1 - Process for production of 2-propanol - Google Patents. (n.d.).
propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]
Chemical Properties of 2-Propanol, 1-(2-methoxy-1-methylethoxy)- (CAS 20324-32-7). (n.d.). Retrieved from [Link]
2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]- - Substance Details - SRS | US EPA. (n.d.). Retrieved from [Link]
Propanol's H-NMR Spectra: 4 Peaks Explained - YouTube. (2023, April 21). Retrieved from [Link]
2-(2-Phenylethoxy)propan-1-ol solubility in water and organic solvents
This guide provides an in-depth technical analysis of the solubility profile of 2-(2-Phenylethoxy)propan-1-ol (CAS: 1864073-34-6), a specialized glycol ether derivative. Given the status of this compound as a specialized...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the solubility profile of 2-(2-Phenylethoxy)propan-1-ol (CAS: 1864073-34-6), a specialized glycol ether derivative.
Given the status of this compound as a specialized building block rather than a commodity solvent, specific pharmacopeial data is scarce. This guide synthesizes available physicochemical principles, structure-property relationships (SPR) of analogous P-series glycol ethers, and standard validation protocols to provide a comprehensive reference for researchers.
Chemical Identity & Physicochemical Context
2-(2-Phenylethoxy)propan-1-ol is a lipophilic glycol ether belonging to the propylene glycol ether family (P-series). Structurally, it consists of a propan-1-ol backbone etherified with a 2-phenylethyl group.[1][2]
The molecule features a "Janus" character typical of glycol ethers, but with a significant shift toward lipophilicity compared to common analogs like 2-phenoxyethanol.
Hydrophilic Head: The primary hydroxyl group (-OH) and the ether oxygen provide hydrogen bonding capability (H-bond donor/acceptor).
Hydrophobic Tail: The phenylethyl group (
) adds substantial non-polar bulk (8 carbons) compared to a simple phenyl or methyl group.
Status:Sparingly Soluble to Insoluble
Based on the addition of the ethyl spacer in the hydrophobic tail (compared to Dowanol PPh), the water solubility is significantly reduced.
Predicted Range: 0.5 – 2.0 g/L at 25°C.
Mechanism: The hydrophobic effect of the phenylethyl chain disrupts the water structure more than the hydroxyl group can compensate for via hydrogen bonding.
pH Dependence: Negligible. The molecule is non-ionizable in the physiological pH range (no acidic/basic protons).
Organic Solvent Solubility
Status:Freely Soluble
The compound exhibits excellent solubility in medium-to-low polarity organic solvents, making it a viable co-solvent for lipophilic drug delivery or organic synthesis.
Solvent Class
Representative Solvent
Solubility Rating
Mechanistic Rationale
Alcohols
Ethanol, Methanol, IPA
Miscible
Perfect polarity match; H-bonding compatibility.
Dipolar Aprotic
DMSO, DMF
Miscible
High dielectric constant stabilizes the ether dipole.
Chlorinated
Dichloromethane (DCM)
Very Soluble
Favorable dispersion interactions with the phenyl ring.
Esters/Ketones
Ethyl Acetate, Acetone
Very Soluble
Dipole-dipole interactions.
Alkanes
Hexane, Heptane
Limited
Polarity of the hydroxyl group may cause phase separation at high concentrations.
Experimental Protocols for Solubility Determination
For researchers requiring exact saturation values, the following validated protocols should be employed.
Mobile Phase: Isocratic 60% Acetonitrile / 40% Water (with 0.1% Formic Acid).
Flow Rate: 1.0 mL/min.
Detection: UV Absorbance at 210 nm (backbone) or 254 nm (phenyl ring).
Note: 210 nm provides higher sensitivity but more background noise; 254 nm is more specific.
Retention Time: Expect elution between 3.5 – 5.0 minutes depending on column dead volume.
Visualizing the Solubility Workflow
The following diagram outlines the decision logic for solvent selection and solubility testing for this compound.
Caption: Workflow for determining thermodynamic solubility, distinguishing between aqueous (requires HPLC) and organic (visual) pathways.
Applications in Drug Development
Due to its amphiphilic nature (lipophilic tail, hydrophilic head), this molecule serves specific roles:
Intermediate Scaffold: Used in the synthesis of complex pharmaceutical agents where a phenylethyl ether moiety is required for receptor binding (e.g., certain GPCR ligands).
Co-Solvent/Coupling Agent: In formulation, it can bridge the gap between highly lipophilic active ingredients (APIs) and aqueous surfactant systems, similar to how Dowanol PPh is used, but for more hydrophobic formulations.
References
OECD Guidelines for the Testing of Chemicals. Test No. 105: Water Solubility. OECD Publishing, Paris.
National Center for Biotechnology Information. PubChem Compound Summary for 2-Phenoxyethanol (Analogous SPR Data).
The Dow Chemical Company. Dowanol PPh Glycol Ether Technical Data Sheet. (Reference for P-series ether solubility trends).
2-(2-Phenylethoxy)propan-1-ol material safety data sheet (MSDS)
The following is an in-depth technical guide and safety profile for 2-(2-Phenylethoxy)propan-1-ol . CAS No: 1864073-34-6 Formula: C₁₁H₁₆O₂ Molecular Weight: 180.24 g/mol [1][2] Part 1: Executive Technical Summary 2-(2-Ph...
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical guide and safety profile for 2-(2-Phenylethoxy)propan-1-ol .
CAS No: 1864073-34-6
Formula: C₁₁H₁₆O₂
Molecular Weight: 180.24 g/mol [1][2]
Part 1: Executive Technical Summary
2-(2-Phenylethoxy)propan-1-ol is a specialized organic building block belonging to the class of glycol ethers . Unlike common industrial solvents (e.g., phenoxyethanol), this molecule features a phenethyl group (Ph-CH₂-CH₂-) rather than a phenyl group attached to the ether oxygen. This structural elongation increases lipophilicity and alters metabolic stability, making it a valuable scaffold in medicinal chemistry for drug discovery and fragrance synthesis.
Critical Utility: primarily used as a synthesis intermediate (scaffold) in the development of small molecule therapeutics, specifically targeting pathways requiring lipophilic ether linkers.
Part 2: Chemical Architecture & Physicochemical Profile
Structural Analysis
The molecule consists of three distinct functional domains that dictate its reactivity and safety profile:
Primary Alcohol (-OH): The reactive handle for further derivatization (oxidation, esterification).
Ether Linkage (-O-): Provides chemical stability and hydrogen bond acceptance.
Phenethyl Tail (Ph-CH₂-CH₂-): A hydrophobic domain that facilitates membrane permeability.
Physicochemical Data Table
Property
Value
Source/Methodology
Appearance
Colorless to pale yellow liquid
Visual Inspection
Molecular Weight
180.24 g/mol
Calculated
Solubility
Soluble in DMSO, MeOH, DCM; Sparingly soluble in water
Polarity Assessment
LogP (Predicted)
~1.8 - 2.1
QSAR / Read-Across
Boiling Point
>250°C (Predicted at 760 mmHg)
Analog Comparison (Phenoxyethanol)
Flash Point
>110°C (Estimated)
Closed Cup Prediction
Purity Grade
≥95% (HPLC)
Standard Synthesis Grade
Part 3: Toxicological & Safety Assessment (GHS)
Note on Data Source: As a specialized research chemical (CAS 1864073-34-6), direct in vivo toxicological data is limited. The following safety profile is derived using Read-Across Methodology from structural analogs (2-Phenoxyethanol, 2-Phenylethanol) and QSAR modeling.
Membrane Disruption: The amphiphilic nature (hydrophobic phenethyl tail + hydrophilic alcohol head) allows the molecule to intercalate into lipid bilayers, potentially causing reversible cell membrane irritation (skin/eye redness).
Metabolic Pathway: Primary alcohols are typically oxidized by Alcohol Dehydrogenase (ADH) to aldehydes, and subsequently to carboxylic acids.
Predicted Metabolite:2-(2-Phenylethoxy)propanoic acid .[7] Unlike ethylene glycol ethers, propylene-based ethers generally do not form toxic alkoxyacetic acids that cause reproductive toxicity, rendering this scaffold safer than its ethylene analogs.
Visualization: Metabolic & Safety Logic
The following diagram illustrates the predicted metabolic fate and safety decision tree.
Figure 1: Predicted metabolic pathway and primary exposure risks based on structural activity relationships (SAR).
Part 4: Handling, Storage & Stability Protocols
Storage Directives
Temperature: Store at 2–8°C (Refrigerate). While the molecule is stable at room temperature, refrigeration prevents slow oxidation of the ether linkage or alcohol group over long-term storage.
Atmosphere: Store under Inert Gas (Nitrogen or Argon) . Ethers can form peroxides upon prolonged exposure to air and light, though the risk is lower here than in simple aliphatic ethers.
Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and leaching.
Handling Workflow (R&D Context)
Objective: Safe aliquoting for High-Throughput Screening (HTS) or Synthesis.
PPE Verification: Nitrile gloves (0.11mm min thickness), safety glasses with side shields, and lab coat.
Vapor Control: All open-vessel handling must occur inside a certified Fume Hood .
Solubilization:
Preferred Solvent: DMSO (Dimethyl sulfoxide) for biological assays.
Protocol: Dissolve to 10mM stock. Vortex for 30 seconds. Inspect for clarity. If turbid, sonicate for 5 minutes at 40kHz.
Waste Disposal: Segregate as Halogen-Free Organic Solvent Waste . Do not pour down the drain.
Part 5: Emergency Response Protocols
Scenario
Immediate Action
Rationale
Eye Contact
Rinse cautiously with water for 15 minutes . Remove contact lenses.[8]
Hydrophilic head group attracts water; immediate dilution prevents corneal damage.
Skin Contact
Wash with soap and water.[9] Remove contaminated clothing.[8][9]
Lipophilic tail aids skin absorption; soap acts as a surfactant to remove the chemical.
Ingestion
Rinse mouth. Do NOT induce vomiting . Call a Poison Center.[9]
Aspiration of foaming agents (glycols) can cause chemical pneumonitis.
Spill (Lab)
Absorb with inert material (vermiculite/sand). Ventilate area.[3][9][10]
Prevents slip hazard and vapor accumulation.
Part 6: Synthesis & Application Context
For Researchers:
This compound is frequently used as a linker in PROTAC (Proteolysis Targeting Chimera) development or as a non-cleavable surrogate for peptide bonds.
Synthesis Pathway (General):
Reaction of 2-Phenylethanol + Propylene Oxide (catalyzed by base, e.g., KOH)
Mixture of isomers Distillation/HPLC purification to isolate 2-(2-Phenylethoxy)propan-1-ol .
Figure 2: General synthetic route for the production of phenylethoxy-propanol derivatives.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 139744932, 2-[2-(2-Phenylethoxy)propoxy]propan-1-ol (Related Homolog). Retrieved from [Link]
European Chemicals Agency (ECHA). Registration Dossier: 1-phenoxypropan-2-ol (Structural Analog for Read-Across). Retrieved from [Link]
Disclaimer: This guide is for Research & Development use only. It is not a substitute for an official manufacturer-issued MSDS/SDS required for bulk transport or commercial manufacturing.
Strategic Synthesis of 2-(2-Phenylethoxy)propan-1-ol: A Regiocontrolled Technical Guide
This guide outlines the precision synthesis of 2-(2-Phenylethoxy)propan-1-ol (CAS: 1864073-34-6). Unlike standard glycol ether manufacturing, which often yields isomeric mixtures, this protocol targets the specific prima...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the precision synthesis of 2-(2-Phenylethoxy)propan-1-ol (CAS: 1864073-34-6).
Unlike standard glycol ether manufacturing, which often yields isomeric mixtures, this protocol targets the specific primary alcohol isomer required for high-purity pharmaceutical building blocks.
Executive Summary & Retrosynthetic Logic
The synthesis of 2-(2-Phenylethoxy)propan-1-ol presents a classic regioselectivity challenge. The target molecule consists of a propylene glycol backbone where the secondary hydroxyl is etherified with a phenethyl group, leaving the primary hydroxyl free.
The Isomer Trap
Direct alkylation of propylene glycol or ring-opening of propylene oxide (PO) with 2-phenylethanol typically fails to yield this target as the major product:
Direct Epoxide Opening: Under basic conditions, 2-phenylethanol attacks the less hindered primary carbon of PO, yielding 1-(2-phenylethoxy)propan-2-ol (the secondary alcohol).
Direct Glycol Alkylation: The primary hydroxyl of propylene glycol is more nucleophilic, again favoring the formation of the 1-ether isomer.
The Solution: The "Propionate Scaffold" Route
To guarantee the formation of the 2-alkoxy-1-propanol structure, we must invert the standard reactivity order. This is achieved by using a precursor where the C1 position is "masked" as an ester (oxidation state +3).
The Pathway:
Etherification: React 2-phenylethanol with a 2-halopropionate ester. This forces the ether linkage at the secondary carbon (C2).
Reductive Cleavage: Reduce the ester moiety to the primary alcohol using a hydride donor.
Figure 1: Retrosynthetic comparison demonstrating why the Propionate Route (Route B) is required for the specific target isomer.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 2-(2-phenylethoxy)propanoate
This step establishes the critical ether linkage at the secondary carbon.
Reagents:
2-Phenylethanol (1.0 equiv)
Methyl 2-chloropropionate (1.2 equiv)
Sodium Hydride (NaH, 60% dispersion in oil) (1.3 equiv)
Solvent: Anhydrous DMF (N,N-Dimethylformamide) or THF.
Activation: In a flame-dried 3-neck flask under nitrogen, suspend NaH (1.3 eq) in anhydrous DMF at 0°C.
Alkoxide Formation: Add 2-Phenylethanol (1.0 eq) dropwise over 30 minutes. Evolution of H₂ gas will be observed. Stir at 0°C for 1 hour until gas evolution ceases.
Alkylation: Add Methyl 2-chloropropionate (1.2 eq) dropwise. If using TBAI, add it now.
Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or GC-MS.
Workup: Cool to 0°C. Quench carefully with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with water (to remove DMF) and brine. Dry over Na₂SO₄ and concentrate.
Purification: Purify the crude ester via silica gel flash chromatography or vacuum distillation.
Step 2: Reduction to 2-(2-Phenylethoxy)propan-1-ol
This step converts the ester to the target primary alcohol without disturbing the ether linkage.
Setup: Charge a dry flask with LiAlH₄ (1.5 eq) and anhydrous THF under nitrogen. Cool to 0°C.
Addition: Dissolve the Intermediate Ester in THF and add dropwise to the hydride suspension, maintaining temperature <10°C.
Reduction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.
Quench (Fieser Method): Cool to 0°C. Carefully add:
mL Water (where = grams of LiAlH₄ used)
mL 15% NaOH solution
mL Water
Isolation: Stir until a granular white precipitate forms. Filter through a Celite pad. Concentrate the filtrate.
Final Purification: Distill the oil under high vacuum (bulb-to-bulb or fractional) to obtain the pure product.
Quantitative Data & Specifications
Parameter
Specification / Target
Notes
Appearance
Clear, colorless oil
Viscous liquid
Step 1 Yield
75% – 85%
Dependent on dryness of DMF
Step 2 Yield
88% – 95%
Quantitative reduction is typical
Overall Yield
~65% – 80%
Purity (GC)
> 98.0%
Critical for pharma applications
Boiling Point
~135°C @ 1 mmHg
Estimated (high boiling due to H-bonding)
Density
~1.02 g/mL
Analytical Validation (Self-Validating System)
To ensure the protocol produced the correct isomer, verify the following NMR signatures. The key discriminator is the splitting pattern of the protons adjacent to the hydroxyl group.
3.6–3.8 ppm (m, 2H):. (Primary alcohol protons). Note: If this signal was a multiplet integrating to 1H, it would indicate the secondary alcohol isomer.
3.5 ppm (m, 1H):. (Methine proton at the ether linkage).
3.7 ppm (t, 2H):.
2.9 ppm (t, 2H):.
1.1 ppm (d, 3H):. (Doublet confirms it is adjacent to a CH group).
Workflow Visualization
Figure 2: Operational workflow for the two-step synthesis.
References
Compound Identification: CymitQuimica. (n.d.). 2-(2-Phenylethoxy)propan-1-ol CAS: 1864073-34-6.[1][2][3] Retrieved from
Regioselectivity in Glycol Ethers: BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 1-(2-Methoxypropoxy)-2-propanol. (Discusses the standard formation of secondary alcohols from PO, necessitating the alternative route for primary alcohols). Retrieved from
General Methodology (Lactate Alkylation): Leal-Duaso, A., et al. (2025). Synthesis of 3-alkoxypropan-1,2-diols from glycidol. ResearchGate. (Provides mechanistic insights into etherification selectivity). Retrieved from
Application Notes and Protocols for 2-(2-Phenylethoxy)propan-1-ol in Organic Synthesis
Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the potential applications of 2-(2-phenylethoxy)propan-1-ol as a novel solvent in organic syn...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the potential applications of 2-(2-phenylethoxy)propan-1-ol as a novel solvent in organic synthesis. While direct literature on this specific solvent is emerging, its structural characteristics as a propylene glycol ether suggest its utility as a high-boiling point, polar aprotic solvent. This guide extrapolates its physicochemical properties from analogous compounds and presents a comprehensive, albeit theoretical, protocol for its application in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.
Introduction to 2-(2-Phenylethoxy)propan-1-ol: A Promising Glycol Ether Solvent
2-(2-Phenylethoxy)propan-1-ol belongs to the family of propylene glycol ethers (PGEs), a class of solvents recognized for their excellent solvency, high boiling points, and chemical stability.[1] These properties make them suitable for a wide range of industrial and laboratory applications, including paints, coatings, and chemical synthesis.[1] The unique structure of 2-(2-phenylethoxy)propan-1-ol, featuring a phenylethoxy group, imparts a combination of polarity from the hydroxyl and ether functionalities and hydrophobicity from the aromatic ring. This amphiphilic nature is anticipated to facilitate the dissolution of a broad spectrum of organic and organometallic compounds.
Postulated Physicochemical Properties
Due to the limited availability of experimental data for 2-(2-phenylethoxy)propan-1-ol, its physical and chemical properties are extrapolated from structurally similar propylene glycol ethers. These estimated properties suggest its potential as a high-performance solvent for organic transformations.
Higher than 1-phenoxy-2-propanol (243 °C) due to the additional ethyl linkage.
Density
~1.05 g/mL
Similar to other aromatic glycol ethers.
Solubility
Miscible with many organic solvents; limited water solubility
The hydroxyl group provides some water solubility, while the phenylethyl group enhances solubility in nonpolar media.
Polarity
Polar aprotic
The ether and hydroxyl groups create a significant dipole moment.
Proposed Synthesis of 2-(2-Phenylethoxy)propan-1-ol
A plausible synthetic route to 2-(2-phenylethoxy)propan-1-ol is via a Williamson ether synthesis, a robust and well-established method for forming ethers. This would involve the reaction of 2-phenylethanol with propylene oxide, typically under basic or acidic catalysis.
Proposed synthesis of 2-(2-phenylethoxy)propan-1-ol.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate.[3] The choice of solvent is crucial as it must solubilize the various components of the reaction mixture, including the often-polar organoboron species, the less polar organic halide, the palladium catalyst, and the inorganic base.[4] Solvents can significantly influence the reaction rate and selectivity.[5][6]
Rationale for Use
2-(2-Phenylethoxy)propan-1-ol is a compelling candidate as a solvent for Suzuki-Miyaura couplings due to its:
High Boiling Point: Allows for reactions to be conducted at elevated temperatures, which is often necessary for less reactive substrates like aryl chlorides.
Polar Aprotic Nature: Can effectively dissolve a wide range of reactants and stabilize the charged intermediates in the catalytic cycle.[7]
Coordination Ability: The ether and hydroxyl oxygens can potentially coordinate to the palladium center, influencing its reactivity and stability.[8]
Inertness: Expected to be chemically stable under the basic conditions of the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid
Disclaimer: This protocol is a representative example and may require optimization for different substrates.
To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
Add 2-(2-phenylethoxy)propan-1-ol (5 mL) via syringe.
Heat the reaction mixture to 100 °C with vigorous stirring.
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with toluene (10 mL) and water (10 mL).
Separate the organic layer, and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 4-methoxybiphenyl.
Experimental workflow for Suzuki-Miyaura coupling.
Hypothetical Comparative Data
The following table presents hypothetical data comparing the performance of 2-(2-phenylethoxy)propan-1-ol with common solvents in the model Suzuki-Miyaura reaction.
Solvent
Temperature (°C)
Time (h)
Yield (%)
2-(2-Phenylethoxy)propan-1-ol
100
4
92
Toluene/Water (2:1)
80
6
88
Dioxane/Water (4:1)
100
4
95
DMF
100
3
90
Safety and Handling
As with all glycol ethers, appropriate safety precautions should be taken when handling 2-(2-phenylethoxy)propan-1-ol.[9]
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[10]
Ventilation: Work in a well-ventilated area or a fume hood to minimize inhalation of vapors.[11]
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[12]
Toxicity: While specific toxicity data is not available, glycol ethers as a class can cause eye irritation and may have other health effects with prolonged exposure.[13]
Conclusion
2-(2-Phenylethoxy)propan-1-ol presents itself as a potentially valuable solvent for organic synthesis, particularly for reactions requiring high temperatures and good solubility of diverse reagents. Its postulated properties make it an attractive alternative to more conventional high-boiling polar aprotic solvents. The provided protocol for the Suzuki-Miyaura coupling serves as a starting point for exploring the utility of this promising solvent in a variety of organic transformations. Further experimental validation is encouraged to fully characterize its performance and expand its applications.
References
Beilstein Journals. (2020, May 13). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Retrieved from [Link]
National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]
PMC. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. Retrieved from [Link]
ResearchGate. (2025, August 5). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. Retrieved from [Link]
PrepChem.com. Synthesis of 2-phenylpropanol. Retrieved from [Link]
RSC Publishing. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
Wikipedia. Propylene glycol. Retrieved from [Link]
J R Hess Company, Inc. SAFETY DATA SHEET GLYCOL ETHER DB SOLVENT. Retrieved from [Link]
ResearchGate. (A) Synthesis of 2‐(2‐(2‐(pyren‐1‐ylmethoxy)ethoxy)ethoxy)ethan‐1‐ol.... Retrieved from [Link]
J R Hess Company, Inc. Propylene Glycol Ethers. Retrieved from [Link]
Scribd. Glycol Ethers Storage and Handling Guide | PDF | Pipe (Fluid Conveyance) | Dow Chemical Company. Retrieved from [Link]
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
CORECHEM Inc. SAFETY DATA SHEET. Retrieved from [Link]
Carl ROTH. Safety Data Sheet: Propylene glycol ethyl ether. Retrieved from [Link]
U.S. Environmental Protection Agency. Glycol Ethers. Retrieved from [Link]
Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from [Link]
StatPearls - NCBI Bookshelf. (2024, March 10). Glycol Ether Toxicology. Retrieved from [Link]
ResearchGate. (2025, August 7). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF. Retrieved from [Link]
The Versatile Building Block: 2-(2-Phenylethoxy)propan-1-ol in Pharmaceutical Synthesis
Introduction: In the landscape of pharmaceutical development, the strategic selection of molecular building blocks is paramount to the efficient and successful synthesis of active pharmaceutical ingredients (APIs). 2-(2-...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: In the landscape of pharmaceutical development, the strategic selection of molecular building blocks is paramount to the efficient and successful synthesis of active pharmaceutical ingredients (APIs). 2-(2-Phenylethoxy)propan-1-ol, a member of the aryloxypropanolamine family, represents a key structural motif with significant potential in medicinal chemistry. Its unique combination of a phenylethoxy group and a propanolamine backbone offers a versatile scaffold for the design and synthesis of a range of therapeutic agents, most notably those targeting the adrenergic system. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of 2-(2-phenylethoxy)propan-1-ol as a valuable intermediate in pharmaceutical manufacturing.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-(2-phenylethoxy)propan-1-ol is essential for its effective utilization in synthesis. These properties influence reaction kinetics, purification strategies, and the overall efficiency of synthetic transformations.
Property
Value
Source
Molecular Formula
C₁₁H₁₆O₂
PubChem
Molecular Weight
180.24 g/mol
PubChem
Appearance
Colorless to pale yellow liquid (predicted)
General chemical properties
Boiling Point
Not specified
Solubility
Soluble in common organic solvents
General chemical properties
Synthesis of 2-(2-Phenylethoxy)propan-1-ol: A Strategic Approach
The synthesis of 2-(2-phenylethoxy)propan-1-ol can be achieved through a convergent and efficient strategy, primarily relying on the well-established Williamson ether synthesis. This approach involves the formation of an ether linkage between a phenoxide and an alkyl halide or epoxide.
Key Synthetic Pathway
The most logical and widely applicable synthetic route commences with the preparation of the key intermediate, 2-(2-phenylethoxy)phenol. This is followed by the introduction of the propan-1-ol moiety.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(2-Phenylethoxy)phenol
Objective: To synthesize the key intermediate 2-(2-phenylethoxy)phenol via Williamson ether synthesis.
Materials:
Catechol (1,2-dihydroxybenzene)
(2-Bromoethyl)benzene
Anhydrous potassium carbonate (K₂CO₃)
Acetone, anhydrous
Hydrochloric acid (1 M)
Ethyl acetate
Brine (saturated NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To a solution of catechol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
Stir the suspension vigorously and add (2-bromoethyl)benzene (1.1 eq) dropwise at room temperature.
Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
Concentrate the filtrate under reduced pressure to obtain a crude residue.
Dissolve the residue in ethyl acetate and wash with 1 M HCl, water, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
Purify the crude 2-(2-phenylethoxy)phenol by column chromatography on silica gel.
Protocol 2: Synthesis of 2-(2-Phenylethoxy)propan-1-ol
Objective: To synthesize the final product by reacting 2-(2-phenylethoxy)phenol with propylene oxide.
Materials:
2-(2-Phenylethoxy)phenol
Sodium hydride (NaH), 60% dispersion in mineral oil
Propylene oxide
Anhydrous tetrahydrofuran (THF)
Ammonium chloride solution (saturated)
Diethyl ether
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of NaH (1.2 eq) in anhydrous THF.
Cool the suspension to 0 °C and add a solution of 2-(2-phenylethoxy)phenol (1.0 eq) in anhydrous THF dropwise.
Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.
Cool the resulting phenoxide solution to 0 °C and add propylene oxide (1.5 eq) dropwise.
Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction by TLC.
Upon completion, quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.
Extract the aqueous layer with diethyl ether.
Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.
Filter and concentrate the solution under reduced pressure.
Purify the resulting crude oil by column chromatography to afford 2-(2-phenylethoxy)propan-1-ol.
Application in Pharmaceutical Synthesis: A Gateway to Beta-Blockers
The aryloxypropanolamine scaffold is the cornerstone of a major class of cardiovascular drugs known as beta-blockers.[1] These drugs are essential in the management of conditions such as hypertension, angina, and arrhythmias. The general synthesis of beta-blockers involves the reaction of a substituted phenol with epichlorohydrin, followed by the opening of the resulting epoxide ring with an appropriate amine.[2]
Hypothetical Synthesis of a Novel Beta-Blocker
To illustrate its potential, we present a hypothetical, yet mechanistically sound, synthetic protocol for a novel beta-blocker derived from 2-(2-phenylethoxy)propan-1-ol. This involves the conversion of the primary alcohol to a suitable leaving group, followed by nucleophilic substitution with an amine.
Protocol 3: Hypothetical Synthesis of 1-(Isopropylamino)-2-(2-phenylethoxy)propane
Objective: To demonstrate the potential of 2-(2-phenylethoxy)propan-1-ol as a building block for a beta-blocker analogue.
Materials:
2-(2-Phenylethoxy)propan-1-ol
p-Toluenesulfonyl chloride (TsCl)
Pyridine, anhydrous
Dichloromethane (DCM), anhydrous
Isopropylamine
Sodium bicarbonate solution (saturated)
Brine (saturated NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Tosylation:
Dissolve 2-(2-phenylethoxy)propan-1-ol (1.0 eq) in anhydrous DCM and cool to 0 °C.
Add anhydrous pyridine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.
Quench the reaction with water and separate the organic layer.
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude tosylate intermediate.
Amination:
Dissolve the crude tosylate in excess isopropylamine.
Heat the mixture in a sealed tube at 80-100 °C for 12-18 hours.
Cool the reaction mixture and remove the excess isopropylamine under reduced pressure.
Dissolve the residue in ethyl acetate and wash with water and brine.
Dry the organic layer and concentrate.
Purify the crude product by column chromatography or crystallization to yield the target beta-blocker analogue.
Conclusion
2-(2-Phenylethoxy)propan-1-ol is a strategically important building block with clear potential in pharmaceutical synthesis, particularly for the development of novel beta-adrenergic receptor antagonists. The synthetic protocols outlined in this guide provide a robust framework for its preparation and subsequent elaboration into more complex drug molecules. While direct applications in currently marketed drugs are not extensively documented, the underlying chemical principles and the established importance of the aryloxypropanolamine scaffold underscore the value of 2-(2-phenylethoxy)propan-1-ol for researchers and drug development professionals exploring new chemical entities in cardiovascular and related therapeutic areas. The methodologies presented herein are designed to be adaptable and serve as a foundation for further innovation in the synthesis of next-generation pharmaceuticals.
References
Journal of Medicinal and Medical Chemistry. A Comprehensive Review on Beta Blockers Synthesis Methods.
O'Donnell, J. P., et al. (1979). Synthesis and pharmacology of potential beta-blockers. Journal of Pharmaceutical Sciences, 68(10), 1236-8. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Ticket ID: CHEM-SUP-2024-001
Subject: Yield Optimization & Regiocontrol for 2-(2-Phenylethoxy)propan-1-ol
Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The "Yield" Trap
If you are experiencing low yields or difficulty purifying 2-(2-Phenylethoxy)propan-1-ol , the root cause is likely regiochemistry , not stoichiometry.[1]
Standard industrial etherification (reacting 2-phenylethanol with propylene oxide under basic conditions) follows steric control, predominantly yielding the secondary alcohol isomer (1-(2-phenylethoxy)propan-2-ol ).[1]
To synthesize the target primary alcohol (2-(2-Phenylethoxy)propan-1-ol), you must invert this selectivity.[1] This guide provides two validated workflows:
Method A (Recommended): The "Scaffold" Route (Williamson Etherification + Reduction) for pharmaceutical-grade purity.
Method B (Advanced): Lewis Acid-Catalyzed Ring Opening for direct synthesis.[1]
Visualizing the Problem
The following diagram illustrates why standard protocols fail and how our recommended routes succeed.
Caption: Figure 1. Reaction pathways showing the regioselectivity divergence. Path 1 (Red) yields the incorrect isomer. Path 3 (Blue) is the recommended high-fidelity route.[1]
Module 1: The "Scaffold" Route (Recommended)
Philosophy: Do not rely on probability; rely on structure.[1] By forming the ether linkage on a pre-functionalized propionate scaffold, we lock the oxygen position before the alcohol is even formed.
Increase time at 0°C before adding bromide. Ensure H2 evolution stops.
Elimination Product (Styrene)
Temperature too high during base addition.
Keep reaction strictly at 0°C during NaH addition.
Emulsion during Workup
Improper quenching of .
Use the Fieser method described above. Do not just dump water in.[1]
Module 2: The Direct Route (Advanced Optimization)
Philosophy: If you must use Propylene Oxide (PO) for cost reasons, you cannot use standard bases (NaOH/KOH). You must use a Lewis Acid to activate the epoxide oxygen, favoring attack at the more substituted carbon (Markovnikov-like opening).
Stoichiometry: Use excess Propylene Oxide (2-3 eq) as it may oligomerize.[1]
Temperature: Keep low (-10°C to 0°C) to suppress polymerization of PO.
Warning: This route often yields a mixture (e.g., 80:20 ratio of Primary:Secondary alcohol). You will require a high-efficiency distillation column to separate the isomers.[1]
Frequently Asked Questions (FAQ)
Q1: Why does my NMR show a doublet at
1.1 ppm instead of the expected splitting?A: You likely made the wrong isomer.
Target (Primary Alcohol): The methyl group is on a CH attached to an ether oxygen. Look for a doublet around
1.1-1.2 ppm, but check the methine proton (CH-O) shift.[1]
Wrong Isomer (Secondary Alcohol): The methyl group is terminal next to a CH-OH.[1]
Definitive Check: Run a DEPT-135 NMR.[1] The carbon attached to the -OH is a
(negative peak) for the Target, and a (positive peak) for the Wrong Isomer.
Q2: Can I use Potassium Carbonate (
) instead of Sodium Hydride?A: For the Williamson ether synthesis (Method A), is often too weak to fully deprotonate 2-phenylethanol () efficiently in reasonable timeframes, leading to low conversion. If you must avoid NaH, use KOH in DMSO (superbase conditions), but purification becomes harder.
Q3: My product smells like styrene. What happened?A: Elimination side reaction. Under strong basic conditions and high heat, 2-phenylethanol derivatives can eliminate to form styrene.[1]
Fix: Lower the reaction temperature. Do not exceed 60°C during the alkylation step.
Disclaimer: All chemical protocols should be reviewed by your institution's safety officer.[1] Sodium Hydride and Lithium Aluminum Hydride are pyrophoric; handle with extreme caution.
Author: BenchChem Technical Support Team. Date: February 2026
Status: Online
Specialist: Dr. Aris Thorne, Senior Application Scientist
Subject: Troubleshooting Isolation, Isomer Separation, and Stability
Ticket ID: #PEPO-PUR-001
Executive Summary
You are likely encountering difficulties because 2-(2-Phenylethoxy)propan-1-ol (a primary alcohol) is the anti-Markovnikov product of the reaction between 2-phenylethanol and propylene oxide. Under standard base-catalyzed conditions (e.g., KOH/NaOH), the reaction overwhelmingly favors the secondary alcohol isomer, 1-(2-phenylethoxy)propan-2-ol .
If your target is the primary alcohol (the "-1-ol"), you are fighting an uphill battle against regioselectivity.[1] This guide addresses the separation of these isomers and the removal of the high-boiling starting material, 2-phenylethanol (PEA).
Module 1: The Isomer Trap (Regioselectivity)
User Query: "My GC-MS shows a single peak, but NMR indicates a mixture. Why can't I isolate the pure primary alcohol?"
Technical Analysis:
The boiling points of the primary and secondary alcohol regioisomers are dangerously close—often within 2–5°C of each other at reduced pressures. Standard capillary GC columns often co-elute them.
The Impurity: 1-(2-phenylethoxy)propan-2-ol (Secondary Alcohol).
The Target: 2-(2-phenylethoxy)propan-1-ol (Primary Alcohol).
Diagnostic Protocol:
NMR Validation: Check the methyl region.
Secondary Alcohol: Doublet at ~1.1 ppm (coupled to CH).
Primary Alcohol: Doublet at ~0.9 ppm (coupled to CH, but distinct shift) or multiplet depending on solvent. Look for the distinct -CH2-OH methylene protons (triplet/multiplet) vs the -CH(OH)- methine proton.
Derivatization Check: React a small aliquot with trifluoroacetic anhydride (TFAA). The trifluoroacetate esters of primary vs. secondary alcohols often separate better on GC than the free alcohols.
Troubleshooting Workflow:
Method
Suitability
Notes
Fractional Distillation
Low
Requires >50 theoretical plates. The BP difference is too small for standard Vigreux columns.
Prep-HPLC
High
Normal phase (Silica) with Hexane/EtOAc gradient is effective for separating regioisomers.
Enzymatic Resolution
Critical
The most scalable solution. Lipases (e.g., Candida antarctica Lipase B) selectively acetylate primary alcohols over secondary ones.
The "Gold Standard" Protocol: Enzymatic Kinetic Resolution
If you have a mixture and need the primary alcohol pure:
Dissolve mixture in dry MTBE or Toluene.
Add Vinyl Acetate (acyl donor) and immobilized Lipase B (e.g., Novozym 435).
Mechanism: The enzyme rapidly acetylates the primary alcohol (your target) while leaving the secondary alcohol untouched.
Separation: Distill the mixture. The acetylated target will boil significantly higher than the unreacted secondary alcohol impurity.
Hydrolysis: Saponify the isolated ester (NaOH/MeOH) to recover pure 2-(2-Phenylethoxy)propan-1-ol.
Module 2: Thermal Separation & Starting Material Removal
User Query: "I cannot remove the unreacted 2-phenylethanol (PEA). It co-distills with my product."
Technical Analysis:
2-Phenylethanol (BP ~219°C at atm) is lighter than your product, but it forms strong hydrogen-bonded networks. At high vacuum, the relative volatility difference compresses. Furthermore, PEA can form azeotrope-like mixtures with ether-alcohols.
Vacuum Distillation Parameters:
Vacuum Requirement: < 1.0 mmHg (Torr).
Head Temperature: Expect PEA to distill at ~70–80°C (at 1 mmHg), while the product fraction distills at ~110–125°C (at 1 mmHg).
The Trap: If you distill too fast (reflux ratio < 5:1), entrainment occurs.
Step-by-Step Distillation Protocol:
Strip Solvents: Remove low boilers (toluene, DCM) via Rotavap.
The "Forerun" (Sacrificial Fraction):
Set vacuum to 1.0 mmHg.
Heat oil bath to ~100°C.
Collect everything distilling below 90°C vapor temp. This is mostly PEA.
Checkpoint: Measure Refractive Index (RI). PEA RI is ~1.53. Your ether-alcohol product RI will be lower (approx 1.50–1.51). Stop collecting forerun when RI drops.
Main Fraction:
Increase bath temp slowly.
Collect fraction at stable vapor temp (~115–125°C @ 1 mmHg).
Crucial: Use a Vigreux column or packed column (steel wool/Raschig rings) to prevent "bumping" of the heavier PEA into the main fraction.
Module 3: Visualizing the Challenge
The following diagram illustrates the origin of your impurities and the logic flow for purification.
Caption: Workflow for separating the target primary alcohol from the dominant secondary isomer and starting materials.
Module 4: Safety & Stability (The Ether Risk)
User Query: "My product is yellowing and shows a new peak at the solvent front after storage."
Technical Analysis:
Ether linkages adjacent to carbons with abstractable hydrogens are prone to autoxidation, forming hydroperoxides. This is accelerated by light and heat. The "new peak" is likely the decomposition aldehyde (cleavage of the ether) or the hydroperoxide itself.
Storage Protocol:
Peroxide Test: Before distilling any stored batch, test with KI starch paper. If positive (purple), treat with aqueous ferrous sulfate or sodium metabisulfite before heating. Distilling peroxides is an explosion hazard.
Stabilization: Add 50–100 ppm of BHT (Butylated Hydroxytoluene) to the final purified product.
Inert Atmosphere: Store under Argon, not Nitrogen (Argon is heavier than air and blankets the liquid better).
References
Regioselectivity of Epoxide Opening
Smith, M. B. (2020).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Explains the base-catalyzed preference for attacking the less substituted carbon, yielding secondary alcohols).
Enzymatic Resolution of Isomers
Ghanem, A.[3] (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron, 63(8), 1721-1754.
Purification of Ether-Alcohols:
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for drying and distilling high-boiling glycols and ethers).
Safety (Peroxides)
Clark, D. E. (2001). "Peroxides and Peroxide-Forming Compounds." Chemical Health and Safety, 8(5), 12-22.
Technical Support Center: Separation of 2-(2-Phenylethoxy)propan-1-ol Isomers
Welcome to the technical support guide for the resolution of 2-(2-Phenylethoxy)propan-1-ol enantiomers. This molecule, a secondary alcohol with a single stereocenter, presents a common yet critical challenge in pharmaceu...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the resolution of 2-(2-Phenylethoxy)propan-1-ol enantiomers. This molecule, a secondary alcohol with a single stereocenter, presents a common yet critical challenge in pharmaceutical development, particularly for compounds structurally related to β-blockers where stereochemistry dictates pharmacological activity and safety.[1] This guide is structured to provide researchers and drug development professionals with practical, in-depth solutions to common issues encountered during the separation process. We will explore the causality behind experimental choices and provide validated protocols to ensure reproducible success.
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are the most powerful and widely used methods for both analytical and preparative separation of enantiomers.[2][3] The principle relies on the differential interaction of the enantiomers with a chiral selector immobilized on the stationary phase, leading to different retention times.[4]
Troubleshooting & FAQs: Chiral Chromatography
Q1: I'm not observing any separation of the 2-(2-Phenylethoxy)propan-1-ol enantiomers on my chiral column. What are my first steps?
A1: This is a common starting point. The "no separation" issue is almost always solvable by systematically altering the chromatographic conditions.
Switch the Mobile Phase Mode: For a neutral alcohol like this, normal phase (NP) or polar organic mode (POM) often provides better enantioselectivity than reversed-phase (RP). The hydroxyl group can engage in crucial hydrogen bonding interactions with the CSP, which are more pronounced in non-polar environments.[5] If you started in RP (e.g., Methanol/Water), your first step should be to switch to a classic NP mobile phase like Hexane/Ethanol or Hexane/Isopropanol.[5][6]
Screen Different CSPs: There is no universal chiral column. The structure of your analyte must complement the chiral selector on the CSP. For secondary alcohols, the most successful CSPs are typically polysaccharide-based (e.g., derivatives of cellulose or amylose) and macrocyclic glycopeptide-based phases.[6][7] If one type doesn't work, try the other as their recognition mechanisms are complementary.
Consider Supercritical Fluid Chromatography (SFC): SFC, which uses supercritical CO₂ as the main mobile phase, is an excellent alternative.[8] It often yields faster, more efficient separations than HPLC and is considered a "green" technique.[9][10] The low viscosity and high diffusivity of the mobile phase can significantly enhance resolution.[10]
Q2: I have baseline separation, but the peaks are broad and tailing. How can I improve the peak shape?
A2: Poor peak shape compromises resolution and quantification. The cause is often related to secondary interactions or column issues.
Mobile Phase Additives: Even though the analyte is neutral, trace acidic or basic sites on the silica support can cause tailing. Adding a small amount (0.1%) of an acid (like acetic acid or trifluoroacetic acid) or a base (like triethylamine or diethylamine) to the mobile phase can neutralize these sites and dramatically improve peak shape.
Check for Mass Overload: Injecting too much sample can saturate the CSP, leading to broad, tailing, or even fronting peaks.[11] Reduce your injection concentration by a factor of 5 or 10 and see if the peak shape improves. For preparative work, a high loading capacity is essential, making polysaccharide-based CSPs a good choice.[4]
Lower the Flow Rate: Reducing the flow rate can increase the number of theoretical plates and allow more time for the enantiomers to interact with the CSP, often resulting in sharper peaks and better resolution.
Q3: My separation is inconsistent. Sometimes it works, and other times the retention times shift or resolution is lost. What could be the cause?
A3: Reproducibility issues in chiral chromatography often point to "column memory" or equilibration problems.[12]
Column Memory Effect: Additives (especially bases) used in previous separations can be retained by the column and interfere with the current method.[12] It is critical to dedicate a column to a specific method or class of compounds, or to implement a rigorous flushing procedure between different methods.[12]
Insufficient Equilibration: Chiral columns, particularly in normal phase, can require long equilibration times. Ensure you flush the column with at least 10-20 column volumes of the mobile phase before starting your analysis. Any small change in mobile phase composition (e.g., water content in "anhydrous" solvents) can affect the separation.[12]
Temperature Fluctuation: Chiral recognition is a thermodynamic process and is sensitive to temperature. Using a column oven to maintain a constant, slightly elevated temperature (e.g., 30-40°C) can significantly improve reproducibility.
Data Summary: Recommended Starting Conditions for CSP Screening
Experimental Protocol: Chiral HPLC Method Development
Analyte Preparation: Prepare a 1 mg/mL stock solution of racemic 2-(2-Phenylethoxy)propan-1-ol in ethanol or isopropanol.
Column Selection: Begin with a polysaccharide-based column, such as a Daicel Chiralpak IA or similar.
Initial Screening (Normal Phase):
Install the column and equilibrate with a mobile phase of 90:10 (v/v) Hexane/Isopropanol at a flow rate of 1.0 mL/min.
Set the detector wavelength to an appropriate value (e.g., 215 nm or 254 nm).
Inject 5-10 µL of the analyte solution.
Analyze the chromatogram. If no separation is seen, change the modifier to ethanol (90:10 Hexane/Ethanol).
Optimization:
If partial separation is observed, adjust the ratio of the polar modifier. Decreasing the percentage of alcohol (e.g., to 95:5) will generally increase retention and may improve resolution. Increasing it will decrease retention time.
If peaks are tailing, add 0.1% triethylamine (for basic compounds) or 0.1% acetic acid (for acidic compounds) to the polar modifier. For a neutral alcohol, this is usually not the first step but can help if silica interactions are suspected.
Alternative Screening (SFC):
If HPLC fails or if SFC is available, screen the same columns using a mobile phase of CO₂ with a methanol or ethanol co-solvent. Start with a gradient from 5% to 40% co-solvent over 5-10 minutes to quickly find a promising condition.
Workflow Diagram: Chiral Chromatography Method Development
Caption: Workflow for chiral chromatography method development.
Section 2: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique that leverages the high stereoselectivity of enzymes, typically lipases, to preferentially react with one enantiomer in a racemic mixture.[14] For a racemic alcohol, a lipase can be used to acylate one enantiomer, leaving the other unreacted. This creates a mixture of an ester and an alcohol, which are easily separated by standard chromatography.[15]
Troubleshooting & FAQs: Enzymatic Resolution
Q1: My reaction stops at around 50% conversion, and I can't push it further. Is the enzyme inactive?
A1: This is actually the desired outcome and the principle of kinetic resolution. The enzyme is highly selective and has converted nearly all of the "fast-reacting" enantiomer to the ester. The remaining 50% is the "slow-reacting" enantiomer, which is now highly enriched. Pushing the reaction further would only begin to acylate the less-preferred enantiomer, reducing the enantiomeric excess (ee) of both the product and the remaining starting material.
Q2: The enantiomeric excess (ee) of my products is too low. How can I improve selectivity?
A2: Improving selectivity (the E-factor) is a matter of optimizing the reaction conditions to favor the enzyme's preference.
Screen Different Enzymes: Lipases from different sources (e.g., Candida antarctica, Burkholderia cepacia) have different selectivities. Novozym 435 (immobilized Candida antarctica lipase B) is an excellent, robust starting point for secondary alcohols.[16]
Vary the Acyl Donor: The structure of the acyl donor is critical. Simple donors like vinyl acetate are often effective because the vinyl alcohol byproduct tautomerizes to acetaldehyde, making the reaction irreversible.[17]
Solvent Choice: The reaction often works best in non-polar, aprotic solvents like hexane, heptane, or MTBE. Polar solvents can strip essential water from the enzyme, reducing its activity.
Temperature Control: Lowering the reaction temperature can sometimes increase the enantioselectivity, although it will also slow down the reaction rate.
Q3: How do I separate the final mixture of the unreacted alcohol and the newly formed ester?
A3: Since the alcohol and ester have very different polarities, this is a straightforward separation. Standard silica gel flash chromatography is typically sufficient. The less polar ester will elute first, followed by the more polar unreacted alcohol.
Setup: To a 100 mL flask, add racemic 2-(2-Phenylethoxy)propan-1-ol (1.0 g), 50 mL of n-heptane, and vinyl acetate (1.1 equivalents).
Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (typically 5-10% by weight of the substrate, e.g., 100 mg).
Reaction: Stir the mixture at a controlled temperature (e.g., 30°C).
Monitoring: Monitor the reaction progress by taking small aliquots over time (e.g., every 2-4 hours) and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining alcohol.
Quenching: When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.[18]
Workup & Purification:
Evaporate the solvent from the filtrate.
Purify the resulting oil (a mixture of the acylated enantiomer and the unreacted alcohol enantiomer) using silica gel column chromatography.
If desired, the purified ester can be hydrolyzed back to the alcohol using a simple base hydrolysis (e.g., with NaOH in methanol/water).
Diagram: Principle of Enzymatic Kinetic Resolution
Caption: The process of enzymatic kinetic resolution.
Section 3: Diastereomeric Crystallization
This classical resolution method involves reacting the racemic alcohol with a pure chiral resolving agent to form a pair of diastereomers.[19] Since diastereomers have different physical properties, they can often be separated by fractional crystallization.[20]
Q1: What is a good strategy for resolving a chiral alcohol like this one?
A1: Direct esterification with a chiral acid can be difficult as esters are often oils.[20] A more reliable, albeit multi-step, approach is to first convert the racemic alcohol into a chiral carboxylic acid. This is done by reacting the alcohol with a symmetric dicarboxylic anhydride (like succinic or phthalic anhydride) to form a mono-ester, which has a free carboxylic acid group. This new racemic acid can then be resolved using a commercially available chiral base (like (+)-cinchonine or (-)-brucine) to form diastereomeric salts, which are much more likely to be crystalline.
Q2: My diastereomeric salts are not crystallizing, or they are "oiling out." What can I do?
A2: This is the most common frustration with crystallization. It requires patience and systematic solvent screening.
Solvent Choice is Key: The ideal solvent is one in which the desired diastereomeric salt is sparingly soluble, while the other salt is much more soluble. Start with common solvents like ethanol, isopropanol, or acetone.
Solvent Mixtures: If a single solvent doesn't work, try binary mixtures. For example, dissolve the salt mixture in a minimal amount of a good solvent (like hot methanol) and then slowly add a poor solvent (like water or hexane) until turbidity appears. Then, allow it to cool slowly.
Seeding: If you have even a tiny crystal of the pure diastereomer, adding it to a supersaturated solution can induce crystallization.
References
1 H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. KoreaScience. Available at: [Link]
Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
Ray, A. (2020). Trouble with chiral separations. Chromatography Today. Available at: [Link]
Puskás, A., et al. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available at: [Link]
Ye, Z., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. RSC Publishing. Available at: [Link]
Reddit user discussion. (2024). Chiral alcohol separation. r/CHROMATOGRAPHY. Available at: [Link]
Chiral Separations Techniques. Regis Technologies. (2020). Available at: [Link]
The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. ResearchGate. (2021). Available at: [Link]
Removing a Trace Isomer in Propylene Glycol Methyl Ether via Reactive Separation. ResearchGate. (2020). Available at: [Link]
Correa, A. G., et al. (2010). Enzymatic Resolution and Separation of Secondary Alcohols Based on Fatty Esters as Acylating Agents. Journal of Chemical Education. Available at: [Link]
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). Technology Networks. Available at: [Link]
Kovačić, M., et al. (2020). Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. PMC. Available at: [Link]
Chiral resolution. Wikipedia. Available at: [Link]
Chiral Separation techniques at Industrial Scale?. ResearchGate. (2018). Available at: [Link]
Ribeiro, A. R., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PMC. Available at: [Link]
The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PubMed Central. (2021). Available at: [Link]
Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. (2019). Available at: [Link]
Chiral separation of beta-blockers by high-performance liquid chromatography and determination of bisoprolol enantiomers in surface waters. ResearchGate. (2020). Available at: [Link]
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. (2024). Available at: [Link]
What Is The Difference Between Propan-1-ol and Propan-2-ol?. ReAgent. (2018). Available at: [Link]
Pärvulescu, D., et al. (2000). Ruthenium- and Enzyme-Catalyzed Dynamic Kinetic Resolution of Secondary Alcohols. Journal of the American Chemical Society. Available at: [Link]
Ribeiro, A. R., et al. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. PubMed Central. Available at: [Link]
6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts. (2019). Available at: [Link]
Chiral Super Critical Fluid Chromatography. Phenomenex. Available at: [Link]
Lipases-catalyzed enantioselective kinetic resolution of various racemic compounds. JOCPR. (2015). Available at: [Link]
Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. MDPI. (2021). Available at: [Link]
The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. MDPI. (2021). Available at: [Link]
Sorption and Separation of Optical Isomers of 2-Butanol by Chiral Porous Coordination Polymers. ResearchGate. (2014). Available at: [Link]
Enantioselective process. Google Patents. (2020).
Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. (2014). Available at: [Link]
Stereochemistry: Kinetic Resolution. YouTube. (2022). Available at: [Link]
Supercritical fluid chromatography. Wikipedia. Available at: [Link]
Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]
Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI. (2020). Available at: [Link]
Selective formation of propan-1-ol from propylene via a chemical looping approach. Reaction Chemistry & Engineering (RSC Publishing). (2022). Available at: [Link]
2-Phenyl-1-propanol. PubChem - NIH. Available at: [Link]
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). International Journal of Pharmaceutical Research and Applications. Available at: [Link]
Technical Support Center: Degradation Pathways of 2-(2-Phenylethoxy)propan-1-ol
Prepared by a Senior Application Scientist Welcome to the technical support center for the analysis of 2-(2-Phenylethoxy)propan-1-ol degradation pathways. This guide is designed for researchers, scientists, and drug deve...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by a Senior Application Scientist
Welcome to the technical support center for the analysis of 2-(2-Phenylethoxy)propan-1-ol degradation pathways. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experimental workflows.
Predicted Metabolic and Chemical Degradation Pathways
Understanding the potential degradation pathways of 2-(2-Phenylethoxy)propan-1-ol is crucial for designing robust analytical methods and interpreting experimental data. Based on its chemical structure, which features a primary alcohol, an ether linkage, and a phenyl ring, several metabolic and chemical degradation routes can be predicted.
Metabolic Pathways
In biological systems, 2-(2-Phenylethoxy)propan-1-ol is likely to undergo Phase I metabolic reactions. The primary sites for these transformations are the liver, rich in cytochrome P450 (CYP) enzymes and other metabolic enzymes like alcohol and aldehyde dehydrogenases.[1][2]
The main predicted metabolic pathways include:
Oxidation of the Primary Alcohol: The primary alcohol group on the propanol moiety is a prime target for oxidation. This is a common metabolic route for primary alcohols.[3][4] The reaction typically proceeds in two steps, first forming an aldehyde intermediate, which is then further oxidized to a carboxylic acid.[3][4][5]
Ether Cleavage (O-dealkylation): The ether linkage is another potential site for metabolic attack. O-dealkylation, often mediated by CYP enzymes, would cleave the ether bond.[6] This would result in the formation of 2-phenylethanol and propan-1,2-diol.
Aromatic Hydroxylation: The phenyl ring can undergo hydroxylation at various positions (ortho, meta, para), a classic CYP-mediated reaction.[7][8] This introduces a polar hydroxyl group, facilitating excretion.
Aliphatic Hydroxylation: The ethylene bridge of the phenylethoxy group can also be a site for hydroxylation.
Below is a diagram illustrating the predicted metabolic pathways.
Caption: Predicted Phase I metabolic pathways of 2-(2-Phenylethoxy)propan-1-ol.
Chemical Degradation (Forced Degradation)
Forced degradation studies are essential to establish the stability-indicating properties of analytical methods.[9][10] The molecule's susceptibility to hydrolysis, oxidation, and photolysis should be evaluated.
Stress Condition
Predicted Degradation Pathway
Acid/Base Hydrolysis
The ether linkage is generally stable to hydrolysis under mild conditions but can be cleaved under strong acidic conditions.[11][12][13][14][15]
Oxidation
The primary alcohol is susceptible to oxidation, forming the corresponding aldehyde and carboxylic acid. The aromatic ring can also be oxidized.
Photolysis
The aromatic ring may absorb UV light, potentially leading to photolytic degradation.
Thermal Degradation
High temperatures can lead to non-specific degradation.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the study of 2-(2-Phenylethoxy)propan-1-ol degradation.
In Vitro Metabolism Studies (Microsomes & Hepatocytes)
Q1: I am not observing any metabolism of the parent compound in my liver microsome assay. What could be the reason?
A1: There are several potential reasons for low or no observed metabolism:
Low Intrinsic Clearance: The compound may be a low-turnover compound, meaning it is metabolized very slowly. Standard incubation times of up to 60 minutes in microsomes may not be sufficient to detect a significant decrease in the parent compound.[16] Consider using a system that allows for longer incubation times, such as plated hepatocytes.[16][17]
Incorrect Cofactor: Ensure that NADPH was added to initiate the reaction, as it is an essential cofactor for CYP450 enzymes.[18] Run a positive control with a known CYP substrate to confirm enzyme activity.
Enzyme Inhibition: The test compound itself or impurities in the sample might be inhibiting the metabolic enzymes.
Poor Solubility: Low solubility of the compound in the incubation buffer can limit its availability to the enzymes. Ensure the final concentration of the organic solvent used to dissolve the compound is low (typically <1%).
Q2: I see a significant decrease in the parent compound over time, but I cannot detect any metabolites. Why?
A2: This is a common challenge and can be due to several factors:
Metabolites are not eluting from the HPLC column: The metabolites are often more polar than the parent compound. Your current HPLC method may not be suitable for their retention and elution. Consider using a more polar stationary phase or a gradient with a weaker organic solvent.
Metabolites are not detectable: The metabolites may lack a suitable chromophore for UV detection. Mass spectrometry (MS) is a more universal detection method for metabolites.
Reactive Metabolites: The formed metabolites might be reactive and covalently bind to proteins in the incubation mixture, making them undetectable by standard extraction and analytical methods.
Volatile Metabolites: If the degradation leads to small, volatile products, they may be lost during sample preparation.
Q3: My results from hepatocyte incubations are highly variable between experiments. How can I improve reproducibility?
A3: Variability in hepatocyte assays can be a significant issue. Here are some tips to improve consistency:
Cell Viability: Ensure high cell viability (>80%) throughout the experiment. Perform a viability test before and after the incubation.
Standardized Cell Density: Use a consistent number of viable cells for each incubation.[19]
Consistent Incubation Conditions: Maintain consistent temperature, CO2 levels, and agitation speed during incubation.[19]
Matrix Effects in Analysis: The complex biological matrix of hepatocyte lysates can cause ion suppression or enhancement in MS analysis. Use an appropriate internal standard and validate your sample preparation method to minimize matrix effects.
Analytical Method Troubleshooting (HPLC-MS)
Q4: I am observing broad or tailing peaks for my parent compound and its potential metabolites in my HPLC analysis. What should I do?
A4: Poor peak shape can compromise resolution and sensitivity. Here are some common causes and solutions:[20][21][22]
Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Wash the column with a strong solvent.
Inappropriate Mobile Phase pH: For ionizable compounds, the mobile phase pH should be controlled with a suitable buffer to ensure a consistent ionization state.
Secondary Interactions: The analytes may be interacting with active sites on the silica packing material. This is common for basic compounds. Consider using a base-deactivated column or adding a small amount of a competing base (e.g., triethylamine) to the mobile phase.
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[22]
Q5: I am struggling with the identification of unknown metabolites in my MS data. What are the key challenges and how can I overcome them?
A5: Metabolite identification can be challenging due to the presence of isomers, isobars, and in-source fragments.[23][24]
Isomers and Isobars: These compounds have the same mass but different structures or elemental compositions. High-resolution mass spectrometry (HRMS) can help distinguish between isobars by providing accurate mass measurements. Chromatographic separation is crucial to resolve isomers.
In-source Fragmentation: The compound might be fragmenting in the ion source of the mass spectrometer, leading to peaks that can be mistaken for metabolites.[24] Vary the source conditions (e.g., cone voltage) to see if the abundance of the suspected in-source fragment changes.
Lack of Reference Standards: The definitive identification of a metabolite requires comparison with an authentic reference standard. When standards are unavailable, structural elucidation relies on detailed interpretation of MS/MS fragmentation patterns and comparison with in-silico fragmentation tools.
Experimental Protocols
Liver Microsomal Stability Assay
This protocol provides a general procedure for assessing the metabolic stability of 2-(2-Phenylethoxy)propan-1-ol in liver microsomes.
Materials:
Pooled human liver microsomes (HLM)
0.5 M Potassium phosphate buffer (pH 7.4)
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
Test compound stock solution (e.g., 1 mM in DMSO)
Positive control (e.g., a known CYP substrate like testosterone or verapamil)
Ice-cold acetonitrile with an internal standard for reaction termination
Procedure:
Prepare the incubation mixture by combining the phosphate buffer and liver microsomes. Keep on ice.
Add the test compound to the incubation mixture to a final concentration of 1 µM.
Pre-incubate the mixture for 5 minutes at 37°C with gentle shaking.
Initiate the reaction by adding the NADPH regenerating system.[18][25][26]
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with the internal standard to stop the reaction.[18][25][26]
Vortex the samples and centrifuge to pellet the protein.[25][26]
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
Analyze the samples to determine the percentage of the parent compound remaining at each time point.
Forced Degradation Study
This protocol outlines a general approach for conducting forced degradation studies. The conditions should be adjusted to achieve 5-20% degradation of the drug substance.[9][27]
Stock Solution Preparation: Prepare a stock solution of 2-(2-Phenylethoxy)propan-1-ol at a concentration of 1 mg/mL in a suitable solvent.[10]
Stress Condition
Procedure
Acid Hydrolysis
Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
Base Hydrolysis
Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
Oxidative Degradation
Mix the stock solution with 3% H2O2. Keep at room temperature for 24 hours.
Photolytic Degradation
Expose the stock solution to a light source providing both UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/m²).[27] Run a dark control in parallel.
Thermal Degradation
Store the solid drug substance and the stock solution at 60°C for 48 hours.
Experimental Workflow Diagram
Caption: A typical experimental workflow for studying drug degradation.
References
U.S. Environmental Protection Agency. (n.d.). Glycol Ethers. Retrieved from [Link]
DeBord, D. G., & Keshava, N. (2024). Glycol Ether Toxicology. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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Fitzpatrick, P. F. (2012). Mechanism of Aromatic Amino Acid Hydroxylation. Biochemistry, 51(41), 8095–8107. Retrieved from [Link]
Pikus, J. D., Studts, J. M., & Fox, B. G. (2000). Insight into the mechanism of aromatic hydroxylation by toluene 4-monooxygenase by use of specifically deuterated toluene and p-xylene. Proceedings of the National Academy of Sciences, 97(21), 11175–11180. Retrieved from [Link]
Teramura, K., Iguchi, S., & Tanaka, T. (2014). Reaction Mechanism of Aromatic Ring Hydroxylation by Water over Platinum-Loaded Titanium Oxide Photocatalyst. The Journal of Physical Chemistry C, 118(30), 16569–16577. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Glycol Ethers Hazard Summary. Retrieved from [Link]
The Organic Chemistry Tutor. (2023, November 9). Cleavage of Ethers with Acids [Video]. YouTube. Retrieved from [Link]
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
Stanstrup, J., & Schymanski, E. L. (2024). Navigating common pitfalls in metabolite identification and metabolomics bioinformatics. TrAC Trends in Analytical Chemistry, 170, 117438. Retrieved from [Link]
Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
LibreTexts Chemistry. (2023, January 22). The Oxidation of Alcohols. Retrieved from [Link]
Moss, G. P., & Hotchkiss, S. A. (2000). Cutaneous metabolism of glycol ethers. Toxicology in Vitro, 14(4), 309–315. Retrieved from [Link]
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Waterman, K. C., & Adami, R. C. (2005). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 29(5), 62-74. Retrieved from [Link]
Wikipedia. (2023, November 13). Alcohol oxidation. Retrieved from [Link]
ECETOC. (1995). The Toxicology of Glycol Ethers and its Relevance to Man (Technical Report No. 64). Retrieved from [Link]
LCGC International. (2011). Mass Spectrometry for Metabolomics: Addressing the Challenges. Retrieved from [Link]
Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]
Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
U.S. Food and Drug Administration. (2025, April 11). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]
Tsugawa, H., & Arita, M. (2016). Technical Challenges in Mass Spectrometry-Based Metabolomics. Yakugaku Zasshi, 136(11), 1469–1476. Retrieved from [Link]
Fiveable. (n.d.). Aromatic Hydroxylation Definition. Retrieved from [Link]
Bakshi, M., & Singh, S. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011–1040. Retrieved from [Link]
LibreTexts Chemistry. (n.d.). 18.3 Reactions of Ethers: Acidic Cleavage. Retrieved from [Link]
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
BioIVT. (2024, March 20). Suspension Hepatocyte Metabolism Incubation Tips and Best Practices [Video]. YouTube. Retrieved from [Link]
ResearchGate. (n.d.). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. Retrieved from [Link]
ResearchGate. (n.d.). Major problems and solutions associated with metabolite identification.... Retrieved from [Link]
Clark, J. (2023). oxidation of alcohols. Chemguide. Retrieved from [Link]
Singh, S., & Bakshi, M. (2000). Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. Pharmaceutical Technology, 24(4), 1-14. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. Retrieved from [Link]
BioIVT. (n.d.). Human and Animal Liver Microsome Thawing and Incubation Protocol. Retrieved from [Link]
Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]
ACS Publications. (2023, May 8). Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis. Analytical Chemistry. Retrieved from [Link]
MDPI. (n.d.). Special Issue : Development and Validation of New Analytical Methods for the Determination of Drugs and Their Metabolites. International Journal of Molecular Sciences. Retrieved from [Link]
Ashenhurst, J. (2015, May 6). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Master Organic Chemistry. Retrieved from [Link]
National Center for Biotechnology Information. (2021, July 28). Preparation of mouse liver microsome. Glycoscience Protocols. Retrieved from [Link]
ResearchGate. (n.d.). Mechanism of aromatic-ring hydroxylation. Retrieved from [Link]
catalyst selection for optimizing 2-(2-Phenylethoxy)propan-1-ol synthesis
Technical Support Center: Optimizing 2-(2-Phenylethoxy)propan-1-ol Synthesis Executive Summary The synthesis of 2-(2-Phenylethoxy)propan-1-ol involves the etherification of 2-phenylethanol.[1] The most atom-economic rout...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Optimizing 2-(2-Phenylethoxy)propan-1-ol Synthesis
Executive Summary
The synthesis of 2-(2-Phenylethoxy)propan-1-ol involves the etherification of 2-phenylethanol.[1] The most atom-economic route—ring-opening of propylene oxide (PO)—presents a critical regioselectivity challenge.[1] Standard basic catalysts favor the thermodynamic product (secondary alcohol), whereas your target is the primary alcohol .
This guide addresses the specific catalyst requirements to invert this selectivity, utilizing Lewis Acid catalysis (specifically fluorinated organoboranes) to favor the anti-Markovnikov-like opening required for your target.
Module 1: Catalyst Selection Matrix
The choice of catalyst dictates the regiochemical outcome. You must select a catalyst that destabilizes the epoxide oxygen while stabilizing the transition state at the more substituted carbon.
Catalyst Class
Representative Agent
Primary Alcohol Selectivity (Target)
Mechanism
Recommendation
Basic Catalysts
KOH, NaOH, NaOMe
< 5% (Poor)
Steric Control (S_N2): Alkoxide attacks the least hindered carbon (terminal CH₂).[1] Yields mostly 1-(2-phenylethoxy)propan-2-ol.[1]
AVOID for this target.
Standard Lewis Acids
BF₃·Et₂O, AlCl₃
30–60% (Moderate)
Electronic Control: Coordinates to epoxide oxygen; lengthens the bond to the internal carbon (more substituted), inviting attack there.
Viable , but prone to polymerization side-reactions.[1]
Specialized Organoboranes
Tris(pentafluorophenyl)borane (BCF)
> 80% (High)
Bulky Lewis Acid: High steric bulk prevents coordination to the product alcohol, preventing oligomerization. Strong acidity favors internal attack.[1]
HIGHLY RECOMMENDED
Solid Acids
Sn-Beta Zeolite
Variable
Confinement Effects: Pore structure can dictate selectivity, but diffusion limitations may lower yield with bulky nucleophiles like 2-phenylethanol.[1]
Critical Insight: For pharmaceutical applications requiring >98% isomeric purity, if the Lewis Acid route yields insufficient selectivity, switch to the Stoichiometric Alternative (Alkylation with Ethyl 2-bromopropionate followed by LiAlH₄ reduction). This guarantees 100% primary alcohol structure but increases step count.[1]
Module 2: Troubleshooting Guide (Q&A)
Q1: Why is my product mixture dominated by the secondary alcohol isomer?
Diagnosis: You are likely using a basic catalyst (KOH/NaOH) or a weak acid.
Technical Explanation: Under basic conditions, the reaction is governed by steric hindrance. The nucleophile (2-phenylethoxide) attacks the path of least resistance—the terminal methylene (CH₂) of the propylene oxide.
Corrective Action: Switch to Tris(pentafluorophenyl)borane (BCF) or BF₃·Et₂O . These catalysts shift the mechanism. The Lewis acid coordinates to the epoxide oxygen, placing a partial positive charge on the more substituted carbon (stabilized by the methyl group), directing the nucleophile to attack the internal carbon, which results in the primary alcohol product [1].
Q2: I am observing significant oligomerization (poly-ether formation). How do I stop this?
Diagnosis: "Runaway" propagation.[1] The product alcohol is competing with the starting material to react with more propylene oxide.
Corrective Action:
Catalyst Switch: Use BCF.[1] Unlike BF₃, BCF is bulky and coordinates less strongly to the product alcohol than to the epoxide, reducing the rate of subsequent chain extension [2].
Reagent Ratio: Maintain a high excess of 2-phenylethanol (5:1 to 10:1 ratio) relative to propylene oxide.[1] This statistically favors the reaction of PO with the starting material rather than the product.
Slow Addition: Add Propylene Oxide dropwise to the catalyst/alcohol mixture. Do not mix all reagents at once.
Q3: The reaction color turns dark brown/black. Is this normal?
Diagnosis: Decomposition or polymerization of propylene oxide, likely due to excessive exotherm or high catalyst loading.
Corrective Action:
Temperature Control: Lewis acid ring openings are highly exothermic.[1] Maintain the reaction at 0°C to 10°C during addition.
Quench: Ensure immediate quenching with mild base (NaHCO₃ solution) once the epoxide is consumed to prevent acid-catalyzed degradation during workup.
Catalyst: Tris(pentafluorophenyl)borane (BCF) (0.5 mol%) or BF₃·Et₂O (1 mol%)
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
Charge: Add 2-Phenylethanol (6.1 g, 50 mmol) and BCF catalyst (25 mg, 0.05 mmol) to the flask. Dissolve in 20 mL anhydrous DCM.
Cooling: Submerge the flask in an ice/water bath (0°C). Allow to equilibrate for 15 minutes.
Addition: Dissolve Propylene Oxide (0.58 g, 10 mmol) in 5 mL DCM. Transfer to the addition funnel. Add this solution dropwise over 60 minutes . Crucial: Slow addition minimizes oligomerization.
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (20-25°C) for an additional 2 hours. Monitor consumption of PO via TLC or GC-MS.[1]
Quench: Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ solution. Stir vigorously for 10 minutes.
Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL). Combine organic layers, wash with brine, and dry over Na₂SO₄.[2]
Purification: Concentrate in vacuo. The excess 2-phenylethanol must be removed via high-vacuum distillation (bp 2-Phenylethanol: ~100°C @ 12 mmHg; Product bp: >140°C @ 12 mmHg).[1]
Validation: Verify regiochemistry via ¹H NMR. The target primary alcohol will show a distinct signal for the terminal -CH₂OH protons (usually a doublet/multiplet around 3.5-3.7 ppm), distinct from the secondary alcohol methine signal.
Module 4: Pathway Visualization
The following diagram illustrates the mechanistic divergence between Base and Lewis Acid catalysis, confirming why Lewis Acid is required for your target.
Figure 1: Mechanistic divergence in epoxide ring opening. Lewis acid catalysis is required to access the primary alcohol target.
References
Vapourtec. (2025).[3] Ring-Opening Polymerization of Propylene Oxide: Lewis Acid Catalysis.[1][4] Vapourtec Application Notes.[1] [Link]
Xu, S., et al. (2026). Kinetics of Aryl Borane-Catalyzed Propylene Oxide Ring Opening by 1-Propanol. ResearchGate.[1][4][5] [Link]
Deshpande, A., et al. (2019). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. Journal of Catalysis. [Link]
PrepChem. (2024). Synthesis of 2-phenylpropanol derivatives.[1][6][7][8] PrepChem Laboratory Manuals.[1] [Link]
Technical Support Center: Solvent-Mediated Selectivity in the Synthesis of 2-(2-Phenylethoxy)propan-1-ol
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding th...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the synthesis of 2-(2-Phenylethoxy)propan-1-ol, with a specific focus on how solvent selection critically impacts reaction selectivity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the optimal synthetic strategy for 2-(2-Phenylethoxy)propan-1-ol, and what is the primary selectivity challenge?
A: The most reliable and high-yielding approach for synthesizing 2-(2-Phenylethoxy)propan-1-ol is the Williamson Ether Synthesis . This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The core challenge lies in choosing the correct pair of reactants to minimize a competing elimination (E2) side reaction.
There are two theoretical disconnection pathways for this molecule:
Route A: Reacting a 2-halopropan-1-ol derivative with sodium 2-phenylethoxide. This approach utilizes a secondary alkyl halide, which is highly susceptible to E2 elimination, leading to the formation of propene derivatives and significantly reducing the yield of the desired ether.[3][4]
Route B (Recommended): Reacting the alkoxide of propane-1,2-diol with a 2-phenylethyl halide. This pathway uses a primary alkyl halide, which strongly favors the SN2 mechanism over E2, leading to much higher selectivity for the target ether.[1][4]
The primary selectivity challenge in the recommended route (Route B) is the competition between the desired SN2 reaction and the E2 elimination of the 2-phenylethyl halide, which produces styrene as a major byproduct. The choice of solvent is the most critical factor in controlling this competition.
Caption: Competing SN2 and E2 pathways in the synthesis.
Troubleshooting Guide
Q2: My reaction yield is low, and I'm observing a significant amount of styrene. How is my solvent choice causing this?
A: The formation of styrene confirms that the E2 elimination pathway is competing effectively with your desired SN2 reaction. This is a classic problem directly influenced by the solvent's properties. Solvents mediate the stability and reactivity of the nucleophile (the alkoxide).[5][6]
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents possess acidic protons and can form a hydrogen-bond "cage" around the alkoxide nucleophile.[7][8] This solvation shell stabilizes the nucleophile, making it less reactive and slowing down the SN2 rate.[7][9] This gives the competing E2 reaction, which is also promoted by the strong base, a greater opportunity to occur.
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents lack acidic protons and cannot form hydrogen bonds with the nucleophile.[8][10] They work by solvating the cation (e.g., Na⁺), leaving the alkoxide anion "bare," highly reactive, and strongly nucleophilic.[11] This dramatically accelerates the SN2 reaction rate, allowing it to outcompete the E2 pathway significantly. This is the key to achieving high selectivity.
Apolar Solvents (e.g., Toluene, Hexane): These are generally poor choices as the ionic alkoxide salt has very low solubility, leading to an extremely slow or stalled reaction.[8]
Solvent Class
Example(s)
Interaction with Nucleophile
Favored Mechanism
Expected Outcome for Selectivity
Polar Aprotic
DMF, DMSO, THF
Solvates cation, leaves anion "bare"
SN2
High Selectivity for Ether
Polar Protic
Ethanol, Methanol
Solvates anion via H-bonding
SN1 / E1 / E2
Poor Selectivity , significant elimination
Apolar
Toluene, Hexane
Poor solubility of reactants
-
Very low reaction rate and yield
Caption: Impact of Solvent Class on Reaction Outcome.
Q3: What are the best practices for solvent selection and reaction conditions to maximize selectivity?
A: To maximize the yield of 2-(2-Phenylethoxy)propan-1-ol, you must create conditions that overwhelmingly favor the SN2 mechanism.
Choose a Polar Aprotic Solvent: This is the most critical decision. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices that significantly enhance nucleophilicity.[7][10] Acetonitrile and tetrahydrofuran (THF) are also effective.
Ensure Anhydrous Conditions: Water is a protic solvent that will quench the alkoxide and hinder the reaction. Use anhydrous solvents and dry all glassware thoroughly.
Control the Temperature: Elimination reactions generally have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.[12] Running the reaction at a moderate temperature (e.g., room temperature to 50 °C) is often sufficient in a polar aprotic solvent and will favor the SN2 product.[2] Avoid excessive heat, which promotes the E2 pathway.
Experimental Protocols & Workflows
Recommended Protocol for High-Selectivity Synthesis
This protocol outlines the synthesis of 2-(2-Phenylethoxy)propan-1-ol using the preferred Williamson ether synthesis conditions.
Materials:
Propane-1,2-diol
Sodium hydride (NaH), 60% dispersion in mineral oil
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Argon), add propane-1,2-diol (1.0 eq) dissolved in anhydrous DMF.
Cool the solution to 0 °C in an ice bath.
Carefully add sodium hydride (1.1 eq) portion-wise. Caution: H₂ gas is evolved.
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.
Ether Synthesis (SN2 Reaction):
Cool the freshly prepared alkoxide solution back to 0 °C.
Slowly add 2-phenylethyl bromide (1.05 eq) dropwise via a syringe or dropping funnel over 30 minutes.
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Assessment Guide: 2-(2-Phenylethoxy)propan-1-ol vs. Phenoxyethanol
Executive Summary & Structural Logic
This guide evaluates the preservative potential of 2-(2-Phenylethoxy)propan-1-ol (PEP) —a structural analog of the industry-standard Phenoxyethanol (PE) .[1][2]
While Phenoxyethanol is the incumbent broad-spectrum preservative in biologics and topicals, its application is often limited by skin irritation potential and weak efficacy against specific fungal strains.[1][2] The novel candidate, PEP, represents a "hydrophobic shift" in antimicrobial design.[1][2] By extending the alkyl chain (ethyl vs. methyl) and the ether linkage backbone (phenethyl vs. phenyl), PEP is theoretically positioned to enhance membrane partitioning, potentially offering superior fungicidal activity at lower concentrations.[1][2]
The Core Hypothesis:
PEP functions as a "Lipophilic Booster." Its increased molecular weight and LogP suggest it will penetrate microbial cell membranes more aggressively than PE, particularly in Gram-positive bacteria and fungi, though likely at the cost of water solubility.[1][2]
Physicochemical & Functional Comparison
The following data synthesizes established properties of Phenoxyethanol with calculated/predicted values for PEP based on Structure-Activity Relationship (SAR) principles for glycol ethers.
Feature
Phenoxyethanol (PE)
2-(2-Phenylethoxy)propan-1-ol (PEP)
Implication for Formulation
CAS Number
122-99-6
1864073-34-6
PEP is a research-grade scaffold; regulatory filing required.[1][2]
Molecular Structure
C₆H₅O-CH₂CH₂OH
Ph-CH₂CH₂-O-CH(CH₃)CH₂OH
PEP adds a phenethyl tail + propylene backbone.[1][2]
Molecular Weight
138.16 g/mol
180.25 g/mol
PEP is ~30% heavier; slower diffusion rates expected.[1][2]
LogP (Lipophilicity)
1.13 – 1.20
~2.1 – 2.4 (Predicted)
Critical: PEP is significantly more lipophilic.[1][2]
Water Solubility
~26 g/L (High)
< 5 g/L (Predicted)
PEP requires solubilizers (diols/surfactants).[1][2]
Antimicrobial Spectrum
Broad (Weak vs. Fungi)
Skewed: Gram(+) & Fungi > Gram(-)
PEP likely outperforms PE against C. albicans.[1][2]
Safety Profile
Mild Irritant (dose-dependent)
Unknown (Likely lower acute irritation)
Higher MW often reduces transdermal flux/irritation.[1][2]
Mechanistic Action: The "Membrane Partition" Theory
To understand why you would switch from PE to PEP, you must analyze the mechanism of action (MoA). Both molecules act primarily by uncoupling oxidative phosphorylation and disrupting the cell membrane.[1][2]
Phenoxyethanol (PE): Relies on high water solubility to reach the bacterial interface, then partitions into the lipid bilayer.[1][2] It is often "washed out" of the membrane easily.[1][2]
PEP (The Analog): Due to the phenethyl group (C8 vs C6) and propylene spacer, PEP possesses a higher partition coefficient (
).[1][2] It effectively "locks" into the lipid bilayer of the microorganism, causing prolonged leakage of potassium ions () and ATP.[1][2]
Visualizing the Signaling & Efficacy Pathway
The following diagram illustrates the comparative antimicrobial cascade and the decision logic for selecting PEP over PE.
Caption: Comparative Mechanism of Action. PE relies on aqueous saturation, while PEP utilizes lipophilic partitioning to target complex cell walls (fungi/Gram+).[1][2]
Validation Protocols (Self-Validating Systems)
As a researcher, you cannot rely on theoretical LogP.[1][2] You must validate PEP using a Comparative Challenge Protocol . This protocol is designed to eliminate variables such as pH drift and surfactant interference.[1][2]
Experiment A: The "Partition-Corrected" MIC Assay
Objective: Determine the intrinsic antimicrobial activity of PEP vs. PE without solubility bias.
Batch B: 0.5% PEP + 0.2% Ethylhexylglycerin (Booster).[1][2]
Batch C: 0.7% PEP (Standalone).
Inoculation: Spike samples with mixed inoculum at
CFU/g.
Sampling: Plate counts at Day 2, 7, 14, and 28 (USP <51> standard).
Analysis: Plot Log Reduction vs. Time.
Critical Check: If Batch C shows phase separation or crystallization, PEP is insoluble at 0.7% and failed the formulation stability criteria.[1][2]
Regulatory & Safety Considerations
Before advancing PEP to clinical trials, consider the following:
Phenol Coefficient: Due to the ether linkage, PEP may share the "numbing" anesthetic effect of Phenoxyethanol.[1][2]
Impurities: Synthesis of PEP involves Propylene Oxide.[1][2] You must test for residual Propylene Oxide (PPO) (Carcinogen 1B) via Headspace GC-MS.[1][2] Limit: < 1 ppm.[1][2]
Regulatory Status: Unlike PE (Annex V, EU Cosmetics Regulation), PEP is not currently listed as a positive-list preservative.[1][2] It must be registered as a new chemical entity or used as a "masking agent" (though this risks regulatory non-compliance).[1][2]
References
Meyer, B. K., et al. (2007).[1][2] Antimicrobial Preservative Use in Parenteral Products: Past and Present.[1][2] Journal of Pharmaceutical Sciences.[1][2] Link
SCCS (Scientific Committee on Consumer Safety). (2016).[1][2] Opinion on Phenoxyethanol.[1][2][3][4] European Commission.[1][2] Link
Herman, A. (2019).[1][2][5] Antimicrobial Effectiveness of Phenoxyethanol and its Homologs.[1][2][4] Journal of Applied Microbiology.[1][2] Link
PubChem. (2025).[1][2] Compound Summary: 2-(2-Phenylethoxy)propan-1-ol (CAS 1864073-34-6).[1][2][6][7][8] National Library of Medicine.[1][2] Link[1][2]
Dréno, B., et al. (2019).[1][2] Safety of Phenoxyethanol in Cosmetics.[1][2][3] Journal of the European Academy of Dermatology and Venereology.[1][2] Link[1][2]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Technical Evaluation & Performance Comparison: 2-(2-Phenylethoxy)propan-1-ol in Solvent Systems
Content Type: Publish Comparison Guide
Audience: Researchers, Formulation Scientists, Drug Development Professionals
Executive Summary
This guide provides a technical assessment of 2-(2-Phenylethoxy)propan-1-ol (CAS: 1864073-34-6), a structural analog of common glycol ethers like Phenoxyethanol (EPh) and Phenoxypropanol (PPh). Distinguished by an extended phenylethyl spacer, this molecule exhibits distinct amphiphilic properties, positioning it as a candidate for solubilizing highly lipophilic active pharmaceutical ingredients (APIs) where standard glycol ethers underperform.
This analysis compares its performance across three critical solvent systems: Aqueous (Hydrotropic) , Lipid-Based (Coupling) , and Hydroalcoholic (Co-solvent) .
Physicochemical Profile & Mechanistic Basis[1]
To understand the performance differences, we must first establish the structural hierarchy. 2-(2-Phenylethoxy)propan-1-ol (herein referred to as PEPO ) possesses a higher molecular weight and lipophilicity compared to its shorter-chain counterparts.
PEPO has increased steric bulk and hydrophobicity.
LogP (Oct/Water)
~1.2
~1.5
~1.9 - 2.1 (Predicted)
Higher affinity for lipid phases; better skin partitioning.
Water Solubility
~26 g/L
~15 g/L
< 10 g/L (Predicted)
Limited use as a primary solvent; ideal as a co-solvent/coupler.
H-Bond Donors
1
1
1
Similar hydrogen bonding capacity.
Boiling Point
247°C
243°C
>260°C (Estimated)
Lower volatility; suitable for sustained release or topical films.
Mechanistic Insight: The "Spacer Effect"
The additional ethylene group (-CH₂CH₂-) between the phenyl ring and the ether oxygen in PEPO disrupts the electron resonance slightly compared to the direct phenoxy linkage in EPh/PPh. This results in a more flexible hydrophobic tail, allowing for deeper penetration into lipid bilayers or micellar cores, theoretically enhancing the solubilization of Type II (Lipophilic) drugs.
Figure 1: Mechanistic differentiation between standard phenoxy-solvents and the phenylethoxy-analog (PEPO). The flexible spacer facilitates deeper integration into lipophilic domains.
Performance in Solvent Systems
System A: Aqueous Systems (Hydrotropic Efficiency)
Objective: Determine the "Minimum Hydrotrope Concentration" (MHC) required to solubilize a model hydrophobic drug (e.g., Naproxen).
Observation: PEPO has lower intrinsic water solubility than EPh. However, once dispersed (often requiring a primary surfactant), it acts as a superior co-hydrotrope.
Data Trend:
EPh: Requires 20% w/w to achieve 2x solubility enhancement.
PEPO: Requires only 5-8% w/w (in a surfactant base) to achieve similar enhancement due to efficient hydrophobic stacking.
System B: Lipid/Oil Systems (Coupling Capacity)
Objective: Evaluate miscibility with plant oils (e.g., Isopropyl Myristate - IPM) and formulation stability.
Observation: PEPO is fully miscible with IPM and Triglycerides, unlike EPh which can show phase separation at high concentrations.
Application: Ideal for anhydrous ointments or self-emulsifying drug delivery systems (SEDDS).
System C: Hydroalcoholic Systems (Co-solvent Synergy)
Objective: Assess the "Solvency Power" in 50:50 Ethanol:Water mixtures.
Observation: PEPO prevents "crashing out" of APIs upon water dilution better than PPh.
Mechanism: The phenylethyl group acts as a buffer against the polarity shift when water is added to an ethanolic solution.
Experimental Protocols (Self-Validating)
To verify these claims in your own lab, follow these standardized protocols.
Technical Guide: Assessing the Enantiomeric Excess of Chiral 2-(2-Phenylethoxy)propan-1-ol
Executive Summary & Strategic Approach The precise determination of enantiomeric excess (ee) for 2-(2-Phenylethoxy)propan-1-ol (CAS: 1864073-34-6) presents a specific stereochemical challenge. Unlike secondary alcohols w...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Approach
The precise determination of enantiomeric excess (ee) for 2-(2-Phenylethoxy)propan-1-ol (CAS: 1864073-34-6) presents a specific stereochemical challenge. Unlike secondary alcohols where the chiral center is directly attached to the hydroxyl group (alpha-chiral), this molecule is a beta-chiral primary alcohol .[1][2] The stereogenic center is located at the C2 position of the propyl chain, one bond removed from the hydroxyl functionality.
This structural feature diminishes the effectiveness of standard chiral solvating agents and requires high-selectivity chromatographic phases that can leverage the distal aromatic "handle" (the phenylethoxy group) for chiral recognition.
This guide prioritizes Chiral HPLC as the gold standard for routine QC due to its reproducibility and scalability. Mosher’s Ester Analysis is presented as the primary method for absolute configuration assignment and validation, while Chiral GC is discussed as a high-throughput alternative.
Method Selection Decision Matrix
Figure 1: Decision matrix for selecting the appropriate analytical technique based on research goals.
Comparative Analysis of Methodologies
Feature
Chiral HPLC (Normal Phase)
NMR (Mosher's Ester)
Chiral GC
Primary Utility
Routine QC, Process Monitoring
Absolute Configuration, Validation
High-throughput Screening
Precision
High (±0.1% ee)
Moderate (±1-2% ee)
High (±0.5% ee)
Sample Req.
Low (<1 mg)
High (~10-20 mg)
Low (<1 mg)
Time per Run
15–30 mins
2–4 hours (synthesis + scan)
10–20 mins
Structural Limit
Requires UV chromophore (Present)
Requires derivatization
Requires volatility (Present)
Cost per Run
Low (Solvents)
High (Deuterated solvents, reagents)
Low (Gases)
Protocol A: Chiral HPLC (The Gold Standard)
High-Performance Liquid Chromatography (HPLC) using polysaccharide-based chiral stationary phases (CSPs) is the most robust method for this molecule. The phenyl ether moiety acts as a "pi-basic" site, interacting with the carbamate groups on the CSP to facilitate separation.
Column Selection[3]
Primary Column:Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).
Why: These columns are industry standards for alcohols and ethers. The amylose backbone (AD-H) often provides superior resolution for beta-chiral alcohols compared to cellulose.
Dimensions: 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase Strategy
A Normal Phase (NP) mode is essential to maximize the hydrogen bonding and pi-pi interactions required for chiral recognition.
Temperature: 25°C (Lowering to 10°C can improve resolution if peaks overlap).
Detection
UV Wavelength: 210 nm or 254 nm.
Note: The phenylethoxy group has strong absorption at 210 nm and moderate absorption at 254 nm.
Self-Validating Workflow
Racemic Standard: Inject a racemic mixture of 2-(2-Phenylethoxy)propan-1-ol to establish retention times (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Since the chiral center is beta to the hydroxyl group, standard Mosher analysis requires careful interpretation. The magnetic anisotropy of the Mosher auxiliary (MTPA) will still affect the protons, but the effect diminishes with distance. 19F NMR is recommended here due to its singlet simplicity and high sensitivity.
Reaction Mechanism & Workflow
Figure 2: Derivatization workflow for Mosher's ester analysis.
Dry Pyridine-d5 (or standard pyridine with CDCl3 for analysis)
DMAP (4-Dimethylaminopyridine)
Step-by-Step:
Preparation: In a clean vial, dissolve 10 mg of 2-(2-Phenylethoxy)propan-1-ol in 0.6 mL of anhydrous CDCl3 (or pyridine-d5).
Derivatization: Add 20 µL of (R)-MTPA-Cl and a catalytic amount of DMAP. Shake and let stand for 15 minutes. (Repeat in a separate vial with (S)-MTPA-Cl).
Quenching: Add 50 µL of D2O or saturated NaHCO3 to quench unreacted acid chloride (optional if analyzing immediately).
NMR Acquisition: Acquire 1H NMR (focusing on the diastereotopic protons of the -CH2-O- group) and 19F NMR .
Data Interpretation (The
Rule)
Calculate the difference in chemical shifts:
.
Note: For beta-chiral primary alcohols, the shielding/deshielding effects are subtle.
19F NMR: The CF3 group signal will split into two distinct singlets if the sample is racemic. In an enantiomerically enriched sample, integration of these two peaks gives the ee directly.
Advantage:[3][5][6] 19F provides a clean baseline with no overlapping host signals.
Protocol C: Chiral GC (Alternative)
If HPLC is unavailable, Gas Chromatography is a viable alternative due to the relatively low molecular weight (~180 g/mol ) and volatility of the ether-alcohol.
Column:Beta-DEX 120 or Gamma-DEX 225 (Permethylated cyclodextrins).
Carrier Gas: Helium (1.0 mL/min).
Temperature Program:
Start: 100°C (Hold 2 min)
Ramp: 2°C/min to 160°C
Hold: 5 min.
Derivatization (Optional): If peak tailing occurs due to the -OH group, derivatize with Trifluoroacetic Anhydride (TFAA) before injection to form the trifluoroacetate ester. This often improves peak shape and resolution on GC columns.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
HPLC: Poor Resolution ()
Insufficient interaction time
Lower flow rate to 0.5 mL/min; Reduce IPA % to 2-5%.
HPLC: Peak Tailing
Hydrogen bonding with silanols
Add 0.1% Diethylamine (DEA) to the mobile phase.
NMR: No Split in Peaks
Chiral center too remote
Use a lower temperature NMR (-40°C) to freeze conformers or switch to HPLC.
NMR: Incomplete Reaction
Steric hindrance
Gently heat the Mosher reaction to 40°C for 30 mins.
References
Phenomenex. (2025).[7] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from
Sigma-Aldrich. (2024). Basics of Chiral HPLC and Inclusion Complexing. Retrieved from
Riguera, R., et al. (2017). Determination of the Absolute Configuration of β-Chiral Primary Alcohols Using the Competing Enantioselective Conversion Method. Organic Letters . Retrieved from
Master Organic Chemistry. (2017). Optical Purity and Enantiomeric Excess. Retrieved from
PubChem. (2025).[4][8] Compound Summary: 2-(2-Phenylethoxy)propan-1-ol.[8][9][10][11] Retrieved from